Isocytosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Tautomerism of Isocytosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocytosine, a non-canonical pyrimidine nucleobase, presents a fascinating case of tautomerism, a phenomenon with profound implications for its chemical reactivity, base-pairing capabilities, and potential applications in medicinal chemistry and synthetic biology. This guide provides a comprehensive exploration of the chemical structure and tautomeric landscape of isocytosine. We will delve into the intricacies of its tautomeric forms, the equilibrium governing their populations, and the experimental and computational methodologies employed to elucidate these fundamental properties. By synthesizing theoretical principles with practical insights, this document aims to equip researchers with the foundational knowledge required to harness the unique characteristics of isocytosine in their scientific endeavors.
The Fundamental Structure of Isocytosine
Isocytosine, systematically named 2-aminopyrimidin-4(3H)-one, is a structural isomer of the canonical nucleobase cytosine.[1][2] Its chemical formula is C₄H₅N₃O.[3] The core of isocytosine is a pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms.[3] This fundamental structure, featuring an amino group and a carbonyl group, is the basis for its rich tautomeric behavior.[3] Unlike cytosine, isocytosine is not a natural component of DNA or RNA, but its unique hydrogen bonding patterns have made it a valuable tool in the study of nucleic acid analogues.[2][4]
The Tautomeric Landscape of Isocytosine
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[5] This process typically involves the migration of a proton. Isocytosine is a prime example of a molecule exhibiting complex tautomerism, primarily involving keto-enol and amino-imino forms.
The Major Tautomers: A Tale of Two Keto Forms
In both solution and the solid state, isocytosine predominantly exists as two major keto tautomers.[1][6][7] These are:
-
1,4-dihydro-2-amino-4-oxo-pyrimidine (keto-N1H or 1a): In this form, a proton resides on the N1 nitrogen atom of the pyrimidine ring.
-
3,4-dihydro-2-amino-4-oxo-pyrimidine (keto-N3H or 1b): Here, the proton is located on the N3 nitrogen atom.
In aqueous solution, these two tautomers exist in a nearly 1:1 ratio, indicating their comparable thermodynamic stability under these conditions.[1][6] This equilibrium is a critical feature of isocytosine's chemistry.
The Minor Tautomers: Exploring the Enol and Imino Forms
While the keto forms dominate, other minor tautomers can also exist, particularly in the gas phase or under specific solvent conditions. These include:
-
Enol Tautomer (2-amino-pyrimidin-4-ol): This form arises from the migration of a proton from a nitrogen atom to the exocyclic oxygen atom, resulting in a hydroxyl group.[1][8] Computational studies suggest that the enol tautomer is less stable than the keto forms in aqueous solution.[7]
-
Imino Tautomer: This tautomer is formed by the migration of a proton from the exocyclic amino group to a ring nitrogen atom.[9] Calculations have indicated that the 2-imino form is significantly less stable than the amino forms in aqueous solution.[9]
The relative populations of these minor tautomers are generally low in solution but can be influenced by factors such as solvent polarity and temperature.
The tautomeric equilibrium of isocytosine can be visualized as follows:
Figure 1: Tautomeric equilibria of isocytosine, highlighting the major equilibrium between the two keto forms and the minor equilibria involving the enol and imino forms.
Factors Influencing Tautomeric Equilibrium
The delicate balance between isocytosine's tautomers is not static and can be significantly influenced by the surrounding environment. Understanding these factors is crucial for predicting and controlling the behavior of isocytosine in various applications.
Solvent Effects
The polarity and hydrogen-bonding capabilities of the solvent play a pivotal role in determining the tautomeric ratio.[1][10] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.[10] For isocytosine in water, the near-equal presence of the two major keto tautomers suggests that their interactions with water molecules lead to similar overall stability.[1][6] In contrast, in the gas phase, the relative stabilities of the tautomers can differ significantly.
Temperature
Temperature can also affect the tautomeric equilibrium.[1] According to the principles of thermodynamics, an increase in temperature will favor the formation of the less stable tautomer. Therefore, variable-temperature studies can provide valuable insights into the energetics of the tautomerization process.
Experimental and Computational Elucidation of Tautomerism
A combination of experimental techniques and computational methods is essential for a comprehensive understanding of isocytosine's tautomerism.
Experimental Methodologies
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[11] Since the rate of interconversion between tautomers is often fast on the NMR timescale, the observed spectra typically show averaged signals.[12] However, by employing low-temperature NMR, it is possible to slow down the exchange rate and observe distinct signals for each tautomer.[11] Both ¹H and ¹⁵N NMR have been instrumental in characterizing the tautomers of isocytosine and their hydrogen-bonding interactions.[11]
A Self-Validating Protocol for Low-Temperature ¹H NMR of Isocytosine:
-
Sample Preparation: Dissolve a known concentration of isocytosine in a suitable deuterated solvent that remains liquid at low temperatures (e.g., a mixture of DME/DMF-d₇).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to observe the averaged signals.
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10°C.
-
Spectral Acquisition: At each temperature, acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shifts and multiplicities of the signals. The appearance of new, distinct sets of signals at lower temperatures is indicative of the slowing of the tautomeric exchange and the observation of individual tautomers.
-
Confirmation: The integration of the signals corresponding to each tautomer provides their relative populations at that temperature.
UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers.[1] Each tautomer will exhibit a characteristic absorption spectrum. By analyzing the changes in the UV-Vis spectrum with variations in solvent or pH, it is possible to infer the relative abundance of the different tautomeric forms.[13]
IR spectroscopy probes the vibrational modes of a molecule.[14] The presence of specific functional groups, such as C=O (keto) and O-H (enol), gives rise to characteristic absorption bands.[15] By comparing the experimental IR spectrum with calculated spectra for each tautomer, one can identify the predominant forms present in the sample.[14]
X-ray crystallography provides definitive information about the structure of molecules in the solid state.[16] Studies on isocytosine crystals have revealed the co-existence of the two major keto tautomers (keto-N1H and keto-N3H) in a 1:1 ratio.[1][16] These tautomers are linked by hydrogen bonds, forming a structure analogous to the guanine-cytosine base pair in DNA.[16]
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable for studying tautomerism.[7][9] These methods can be used to:
-
Calculate the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in solution.[7]
-
Simulate vibrational (IR) and electronic (UV-Vis) spectra for each tautomer to aid in the interpretation of experimental data.
-
Investigate the transition states and energy barriers for the interconversion between tautomers.
The synergy between experimental and computational approaches provides a robust framework for characterizing the tautomeric behavior of isocytosine.
Significance and Applications of Isocytosine
The unique structural and tautomeric properties of isocytosine have led to its use in several areas of research.
Unnatural Base Pairing
Isocytosine can form a stable base pair with isoguanine through a Watson-Crick-like hydrogen bonding pattern.[2] This unnatural base pair has been incorporated into synthetic nucleic acid analogues, expanding the genetic alphabet and enabling the development of novel molecular biology tools.[2]
The interaction between isocytosine and guanine is also of interest. The deprotonated form of the keto-N1H tautomer of isocytosine can recognize guanine in a "reversed" Watson-Crick manner.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isocytosine - Wikipedia [en.wikipedia.org]
- 3. CAS 108-53-2: isocytosine | CymitQuimica [cymitquimica.com]
- 4. acs.org [acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tautomerism of Guanine Analogues [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. molsci.center.ims.ac.jp [molsci.center.ims.ac.jp]
- 15. bu.ac.bd [bu.ac.bd]
- 16. journals.iucr.org [journals.iucr.org]
Thermodynamic Stability of Isocytosine Tautomers: A Technical Guide
Content Type: Technical Whitepaper Author Role: Senior Application Scientist Audience: Medicinal Chemists, Computational Biologists, and Supramolecular Chemists
Executive Summary
Isocytosine (2-aminouracil) represents a critical structural motif in modern drug design and supramolecular chemistry. Unlike canonical nucleobases, isocytosine exhibits a highly sensitive tautomeric equilibrium that shifts dramatically between the gas phase and solution. Failure to account for the correct tautomer can lead to >2.0 kcal/mol errors in docking scores and the complete failure of supramolecular self-assembly systems.
This guide provides a rigorous analysis of the thermodynamic drivers governing these transitions, validated computational protocols for prediction, and experimental frameworks for verification.
Part 1: The Tautomeric Landscape
Isocytosine (iC) does not exist as a single static structure. It fluctuates between three primary forms based on the migration of the labile proton between N1, N3, and the exocyclic oxygen.
The Three Critical Species
-
Enol-Amino Form (iC-OH): Aromatic, predominant in the gas phase.
-
Keto-N1H Form (iC-N1): Polar, mimics the hydrogen bonding face of Guanine.
-
Keto-N3H Form (iC-N3): Polar, mimics the hydrogen bonding face of Cytosine.
Visualizing the Equilibrium
The following diagram illustrates the connectivity and proton migration pathways between these species.
Figure 1: Tautomeric connectivity of isocytosine.[1][2][3][4] The transition from Enol to Keto is driven by the dielectric constant of the environment.
Part 2: Thermodynamic Drivers
The stability of iC tautomers is not intrinsic; it is environmental. Understanding this causality is essential for accurate modeling.
Gas Phase: The Aromaticity Imperative
In a vacuum or non-polar environment (e.g., inside a hydrophobic enzyme pocket), the Enol-Amino form is often thermodynamically preferred.
-
Mechanism: The enol form maintains a fully aromatic pyrimidine ring system (6
-electrons). -
Energetics: The enol form is approximately 1.0–2.0 kcal/mol more stable than the keto forms in the gas phase due to resonance stabilization energy [1].
Solution Phase: The Dipole Imperative
In polar solvents (water, DMSO), the equilibrium inverts. The Keto-N1H and Keto-N3H forms become dominant.
-
Mechanism: The keto forms possess larger dipole moments and distinct charge separation, allowing for stronger solute-solvent interactions (hydration shells).
-
Energetics: The hydration enthalpy of the keto forms overcomes the loss of aromaticity. In water, the Keto-N1H and Keto-N3H forms often exist in a near 1:1 ratio, separated by negligible energy barriers (<0.5 kcal/mol) [2].
Summary of Relative Stabilities ( )[2]
| Environment | Dominant Tautomer | Secondary Species | Primary Driver |
| Gas Phase / Vacuum | Enol-Amino | Keto-N1H (+1.5 kcal/mol) | Aromaticity |
| Chloroform ( | Mixed Equilibrium | - | Competing Effects |
| Water ( | Keto-N1H / Keto-N3H | Enol (+4.0 kcal/mol) | Solvation (Dipole) |
| Solid State | Keto-N1H / Keto-N3H | - | H-Bond Networks |
Part 3: Computational Protocol (Self-Validating)
As a scientist, you cannot rely on default force fields (e.g., MMFF94) for isocytosine, as they often hard-code a single tautomer. You must perform Quantum Mechanical (QM) validation.
Workflow: DFT Energy Calculation
Objective: Determine the lowest energy tautomer for a specific drug scaffold.
Step 1: Geometry Optimization (Gas Phase)
-
Theory: DFT B3LYP or
B97X-D (includes dispersion corrections). -
Basis Set: 6-311++G(d,p) or aug-cc-pVTZ. Note: Diffuse functions (++) are mandatory for treating the lone pairs on oxygen and nitrogen correctly.
-
Validation Check: Ensure no imaginary frequencies (NIMAG=0).
Step 2: Solvation Correction (PCM/SMD)
-
Method: Re-optimize geometry using the IEF-PCM or SMD model with the dielectric constant of your target solvent (e.g., Water for biological fluids, Protein Dielectric
for binding pockets). -
Causality: A rigid gas-phase geometry placed in a solvent model yields inaccurate energies. The geometry must relax in the presence of the solvent field.
Step 3: Zero-Point Energy (ZPE) Correction
-
Calculate Gibbs Free Energy (
). -
Self-Validation: If
difference between tautomers is < 1 kcal/mol, you must treat them as a Boltzmann-weighted ensemble, not a single structure.
Figure 2: Self-validating computational workflow for tautomer determination.
Part 4: Experimental Validation
Computational predictions must be grounded in physical observation. The following protocols distinguish tautomers based on their unique electronic signatures.
Protocol A: Solution NMR (Chemical Shift Fingerprinting)
Principle: The chemical shift of the Carbon-5 (C5) and Carbon-4 (C4) atoms is highly sensitive to the protonation state of the adjacent nitrogens.
-
Solvent Selection: Use DMSO-
or DMF- to slow down proton exchange, sharpening the N-H signals. Avoid initially, as rapid exchange obliterates N-H peaks. -
Temperature: Run at 273K (low temp) to freeze out the conformational equilibrium if peaks are broad.
-
Diagnostic Signals:
-
Keto-N1H: Look for a triplet splitting on N1-H (coupling to C6-H and C2-NH2).
-
Enol: Disappearance of the Carbonyl (
) signal at ~160 ppm and appearance of a C-O-H signal.
-
-
Self-Validation: Perform a concentration gradient (1 mM to 50 mM). If chemical shifts change significantly, you are observing aggregation (dimerization), not just tautomerism.
Protocol B: IR Spectroscopy ( carbonyl stretch)
Principle: The
-
Keto forms: Strong absorption at 1650–1700 cm⁻¹.
-
Enol form: Absence of the carbonyl band; appearance of broad O-H stretch at 3400–3600 cm⁻¹.
Part 5: Implications in Drug Design & Supramolecular Chemistry[5]
The "Docking Trap"
In Structure-Based Drug Design (SBDD), docking programs often treat ligands as rigid tautomers.
-
The Error: If you dock the Enol form into a hydrated pocket requiring the Keto form, you lose two critical hydrogen bonds (N-H donor and C=O acceptor).
-
Consequence: This results in a scoring penalty of ~2–5 kcal/mol, potentially causing you to discard a potent lead [3].
-
Solution: Enumerate all tautomers and dock them as an ensemble.
Supramolecular Synthons
Isocytosine derivatives are the basis of Quadruple Hydrogen Bonding arrays (e.g., Ureidopyrimidinone or UPy motifs).
-
Mechanism: These systems rely on a specific donor-donor-acceptor-acceptor (DDAA) pattern.
-
Failure Mode: If the isocytosine moiety tautomerizes to the enol form, the H-bond array is disrupted (DDAA becomes DADA), and the supramolecular polymer depolymerizes.
-
Stabilization: Synthetic modification at the C6 position with electron-withdrawing groups can lock the tautomer in the desired Keto form to ensure high association constants (
) [4].
References
-
DFT studies on the favored and rare tautomers of neutral and redox cytosine. ResearchGate.[2] Available at: [Link]
-
Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Royal Society of Chemistry. Available at: [Link]
-
Tautomerism in drug discovery. PubMed. Available at: [Link]
-
Drug Design: Do Not Forget the Supramolecular Factor. PubMed Central. Available at: [Link]
-
Complex formation of isocytosine tautomers with PdII and PtII. PubMed. Available at: [Link]
Sources
- 1. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isocytosine Solubility & Solvation Thermodynamics in Organic Media
Executive Summary
Isocytosine (2-aminouracil) represents a unique challenge in solution chemistry due to its capacity for extensive intermolecular hydrogen bonding. Unlike simple organic solutes, isocytosine does not merely dissolve; it must undergo a thermodynamic disruption of its high-lattice-energy crystal structure.
This guide provides a mechanistic breakdown of isocytosine solubility, moving beyond simple "soluble/insoluble" binary classifications. It focuses on the tautomeric influence on solvation , provides a solvent compatibility matrix , and details self-validating protocols for preparation and purification.
Part 1: Molecular Architecture & Solvation Thermodynamics
To master the solubility of isocytosine, one must understand the barrier to dissolution: Lattice Energy .
The Tautomeric Equilibrium
Isocytosine exists in a delicate equilibrium between the amino-oxo (N1H) and amino-hydroxy forms, though in the solid state and polar solvents, the amino-oxo tautomer predominates.
-
The Solubility Barrier: In its solid state, isocytosine forms "ribbons" or dimers via quadruple hydrogen bonding (donor-donor-acceptor-acceptor arrays). This mimics the high stability of guanine-cytosine base pairs.
-
The Solvation Mechanism: For dissolution to occur, the solvent must compete with these intermolecular H-bonds. Non-polar solvents (Hexane, Chloroform) cannot break these bonds. Only Polar Aprotic solvents (DMSO, DMF) or Protic solvents with high dielectric constants (Water, Methanol) can disrupt this lattice.
Visualization: The Solvation Pathway
The following diagram illustrates the thermodynamic pathway required to transition isocytosine from a crystalline solid to a solvated state.
Caption: Thermodynamic pathway of isocytosine dissolution. Energy input is required to overcome the lattice enthalpy before solvent stabilization can occur.[1]
Part 2: Solvent Compatibility Matrix
The following matrix categorizes solvents based on their ability to disrupt the isocytosine hydrogen-bonding network.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (> 50 mg/mL) | Primary Choice. Excellent for stock solutions. Hygroscopic; keep dry to prevent water uptake. |
| Polar Aprotic | DMF (Dimethylformamide) | High | Good alternative to DMSO. Easier to remove (lower BP than DMSO) but more toxic. |
| Polar Protic | Methanol / Ethanol | Moderate/Low | Requires heating to reflux. Often used for recrystallization rather than initial dissolution.[2][3] |
| Aqueous | Water (Neutral) | Low | Poor solubility at pH 7. Forms hydrates. |
| Aqueous | Water (Acidic/Basic) | High | Soluble as a salt. Acid (pH < 3) protonates N3; Base (pH > 10) deprotonates N1. |
| Non-Polar | Hexane, Ether, DCM | Insoluble | Useful as anti-solvents to force precipitation. |
Part 3: Practical Protocols
These protocols are designed to be self-validating . If the expected physical change (clarity, precipitate formation) does not occur, the system flags a variable (usually moisture or temperature) that must be corrected.
Protocol A: Preparation of High-Concentration Stock (50 mM)
Context: Used for biological assays or synthetic intermediates. Solvent: DMSO (Anhydrous).
-
Weighing: Weigh accurately
mg of Isocytosine into a glass vial.-
Note: Avoid plastic microfuge tubes for long-term storage in DMSO due to potential leaching.
-
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 50 mM.
-
Calculation: Volume (mL) = Mass (mg) / (Molecular Weight
Concentration).
-
-
Disruption: Vortex vigorously for 30 seconds.
-
Checkpoint: If the solution is cloudy, sonicate at 40°C for 5-10 minutes.
-
-
Validation: Hold the vial against a light source. The solution must be optically clear with no refracting particles.
-
Troubleshooting: If particles persist, the DMSO may have absorbed water. Add 1% v/v acetic acid to assist dissolution if the application permits.
-
Protocol B: Purification via Recrystallization
Context: Removing impurities from crude isocytosine. Principle: Exploiting the steep solubility curve in water/ethanol mixtures.
-
Dissolution: Suspend crude isocytosine in Water:Ethanol (50:50) .
-
Heating: Heat the mixture to boiling (approx. 85°C) with stirring.
-
Action: Add solvent in small aliquots until the solid just dissolves. Do not over-dilute.
-
-
Hot Filtration: While boiling, filter through a pre-warmed glass frit to remove insoluble mechanical impurities.
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours), then move to 4°C overnight.
-
Collection: Filter the white crystals and wash with cold absolute ethanol.
-
Drying: Dry under vacuum at 60°C to remove bound solvent.
Part 4: Applications & Decision Logic
Isocytosine is rarely the end-product; it is a functional tool. Select your solvent system based on the downstream application.
Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on experimental constraints.
Supramolecular Chemistry
In supramolecular applications, isocytosine derivatives (like ureidopyrimidinones) are used to create self-healing polymers. Here, solubility in non-polar solvents (like chloroform) is often engineered by attaching long alkyl chains to the isocytosine core, shielding the polar H-bonding face.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11969265, Isocytosine. Retrieved from [Link]
-
Beijer, F. H., Sijbesma, R. P., Kooijman, H., Spek, A. L., & Meijer, E. W. (1998). Strong Dimerization of Ureidopyrimidines via Quadruple Hydrogen Bonding. Journal of the American Chemical Society. (Context: Mechanics of isocytosine H-bonding and lattice energy). Retrieved from [Link]
-
Delchev, V. B., & Mikosch, H. (2007).[6] Theoretical study of the intermolecular H-bonding and intermolecular proton transfer between isocytosine tautomeric forms. Journal of Molecular Modeling. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization Protocol Guidelines. (Context: General protocols for recrystallizing high-melting organic solids). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. LabXchange [labxchange.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Theoretical study of the intermolecular H-bonding and intermolecular proton transfer between isocytosine tautomeric forms and R,S-lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isocytosine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Isomer
Isocytosine, or 2-aminouracil, is a pyrimidine base and a structural isomer of cytosine, one of the fundamental nucleobases in DNA and RNA.[1][2] While not a component of natural nucleic acids, its unique hydrogen bonding capabilities and structural resemblance to purine and pyrimidine bases have established it as a "privileged scaffold" in medicinal chemistry. This guide provides a technical overview of isocytosine derivatives, exploring their synthesis, diverse biological activities, and therapeutic potential, with a focus on anticancer and antiviral applications. We will delve into the causal relationships behind structure-activity profiles and provide insights into the experimental workflows that validate these compounds as potential drug candidates.
The core value of the isocytosine scaffold lies in its ability to engage in specific hydrogen bonding patterns, distinct from its natural counterpart, cytosine. This allows derivatives to be designed as mimics or antagonists for a variety of biological targets, particularly those that interact with nucleotides, such as kinases and polymerases.[3][4]
Caption: Structural relationship and hydrogen bonding of Isocytosine.
Part 1: Synthesis of the Isocytosine Core and Its Derivatives
The development of robust synthetic methodologies is fundamental to exploring the chemical space of isocytosine derivatives. Several strategies have been established, with the choice of method often depending on the desired substitution pattern and compatibility with other functional groups.
Classical Condensation Reactions
The isocytosine scaffold can be synthesized through the condensation of guanidine with various three-carbon synthons.[1] A common and effective method involves the reaction of guanidine hydrochloride with 3-oxopropanoic acid (malic acid can be used as a precursor which is decarbonylated in situ).[1] This approach provides a straightforward entry into the basic isocytosine ring system.
DNA-Compatible Biginelli-like Reaction
For applications in DNA-Encoded Libraries (DELs), a DNA-compatible Biginelli-like reaction has been developed. This one-pot reaction utilizes DNA-conjugated guanidines, aldehydes, and methyl cyanoacetate to construct isocytosine scaffolds.[5][6] This method is crucial for high-throughput screening and hit discovery against challenging therapeutic targets as it significantly expands the chemical space of DELs.[5][6]
Regioselective N-Alkylation
Selective alkylation of the isocytosine ring is critical for developing derivatives with specific biological activities. A practical approach for the regioselective synthesis of N-4-alkyl cytosine derivatives, which can be adapted for isocytosine, involves a sequence of selective sulfonylation at the N-1 position, followed by alkylation of the exocyclic amino group.[7] This method avoids complex protection-deprotection steps and allows for the introduction of diverse side chains crucial for probing structure-activity relationships (SAR).[7]
Experimental Protocol: General Synthesis of a 5,6-Disubstituted Isocytosine Derivative
This protocol provides a generalized workflow for synthesizing a substituted isocytosine derivative, a common starting point for many medicinal chemistry campaigns.
-
Reaction Setup: To a solution of guanidine nitrate (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir at room temperature for 30 minutes to generate free guanidine.
-
Condensation: Add an appropriate β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate) (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Causality: The elevated temperature is necessary to drive the condensation and subsequent cyclization/dehydration to form the pyrimidine ring.
-
Workup: Cool the reaction mixture to room temperature and neutralize with acetic acid. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude solid with cold ethanol and then water to remove salts and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure isocytosine derivative. Self-Validation: Purity is confirmed by measuring the melting point and analyzing the product by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and absence of impurities.
Part 2: Isocytosine Derivatives as Anticancer Agents
The isocytosine scaffold is a prominent feature in the design of novel anticancer agents, primarily due to its utility as a hinge-binding motif in kinase inhibitors and as a core for cytotoxic nucleoside analogs.[3][4]
Kinase Inhibition: A Scaffold-Based Design Approach
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, has been a successful template for kinase inhibitors.[3] Similarly, isocytosine derivatives can be designed to mimic the hydrogen bonding interactions of adenine in the ATP-binding pocket of kinases, leading to competitive inhibition.[3]
The design strategy often involves attaching various substituted aromatic or heterocyclic moieties to the isocytosine core. These substituents are designed to occupy hydrophobic pockets adjacent to the ATP-binding site, thereby increasing potency and selectivity for the target kinase.[9]
Caption: Isocytosine derivatives compete with ATP for kinase binding.
Cytotoxic Activity and Apoptosis Induction
Several studies have demonstrated the potent in vitro antiproliferative effects of novel isocytosine derivatives against various cancer cell lines.[10][11] For instance, fused azaisocytosine-containing congeners have shown strong cytotoxic effects, often exceeding that of the established anticancer drug pemetrexed.[10]
The mechanism of this cytotoxicity is frequently linked to the induction of apoptosis. For example, specific trifluoromethyl-bearing bioisosteres were found to activate initiator and executioner caspases, which are key mediators of the apoptotic cascade.[10] This demonstrates a targeted mechanism of action beyond simple non-specific toxicity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
| 5,6-disubstituted isocytosines | MCF-7 (Breast) | 12.45 - 15.79 | Cell cycle disruption, Apoptosis | [11] |
| Fused Azaisocytosines | Various | Potent | Caspase activation | [10] |
| 2'-deoxy-4'-thio-5-azacytidine | Various | Cytotoxic | Not specified | [12] |
Table 1: Anticancer Activity of Selected Isocytosine Derivatives.
Part 3: Isocytosine Derivatives as Antiviral Agents
The structural similarity of isocytosine to natural nucleobases makes it an ideal scaffold for the development of antiviral agents, particularly nucleoside analogs that target viral polymerases.[13][14][15]
Inhibition of Viral Polymerases
Viral DNA and RNA polymerases are essential enzymes for viral replication.[16] Nucleoside analogs exert their antiviral effect by acting as competitive inhibitors or, more commonly, as chain terminators after being incorporated into the growing viral DNA or RNA strand.[16][17]
For a nucleoside analog to be active, it must be taken up by the host cell and phosphorylated by host or viral kinases to its triphosphate form. This active triphosphate then competes with the natural deoxynucleotide triphosphate for incorporation by the viral polymerase. Isocytosine derivatives, particularly those with modifications to the sugar moiety (like 2',3'-dideoxy or fluoro-substitutions), can be designed to be readily phosphorylated and incorporated, but lack the 3'-hydroxyl group necessary for further chain elongation, thus halting viral replication.[18]
Activity Against HIV and HBV
Derivatives of isocytosine and its close analog, 5-azacytosine, have shown significant promise against retroviruses like HIV and hepadnaviruses like HBV.[18][19] For example, 5,6-dihydro-2'-deoxy-5-azacytidine exhibits anti-HIV activity through a unique mechanism of lethal mutagenesis.[19] Another compound, 1-(2,3-Dideoxy-2-fluoro-beta-L-glyceropent-2-enofuranosyl)cytosine (L-2'-Fd4C), has demonstrated potent dual activity against both HIV and HBV.[18]
Experimental Protocol: Antiviral Activity Assay (EC50 Determination)
This protocol outlines a standard cell-based assay to determine the 50% effective concentration (EC50) of a test compound against a specific virus.
-
Cell Seeding: Seed a 96-well plate with host cells permissive to the virus of interest (e.g., MT-4 cells for HIV) at a density that will result in a confluent monolayer after the incubation period.
-
Compound Preparation: Prepare a serial dilution of the isocytosine derivative in cell culture medium. A typical starting concentration might be 100 µM.
-
Infection and Treatment: Add the diluted compounds to the wells. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include control wells with no virus (cell control) and wells with virus but no compound (virus control).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for the virus to replicate and cause a measurable cytopathic effect (CPE), typically 3-7 days.
-
Quantification of Viral Activity: Measure the extent of viral replication or CPE. This can be done using various methods:
-
MTT Assay: Measures cell viability. A reduction in CPE will result in higher cell viability.
-
ELISA: Measures the amount of a specific viral antigen (e.g., HIV p24).
-
qPCR: Quantifies viral nucleic acid levels.
-
-
Data Analysis: Plot the percentage of inhibition of viral activity against the compound concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the EC50 value. Causality & Self-Validation: This dose-response relationship validates that the observed effect is specific to the compound's concentration. A parallel cytotoxicity assay (CC50) should be run on uninfected cells to determine the compound's toxicity, allowing for the calculation of the Selectivity Index (SI = CC50/EC50), a critical parameter for a viable drug candidate.
Caption: A typical workflow for developing Isocytosine-based therapeutics.
Conclusion and Future Perspectives
The isocytosine scaffold continues to be a remarkably versatile platform in medicinal chemistry. Its ability to serve as a bioisostere for natural purines and pyrimidines provides a rational starting point for the design of targeted therapies. While significant progress has been made, particularly in developing kinase inhibitors for oncology and polymerase inhibitors for virology, considerable opportunities remain. Future research will likely focus on:
-
Improving Selectivity: Fine-tuning substituent patterns to achieve greater selectivity for specific kinase isoforms or viral polymerases to minimize off-target effects.
-
Overcoming Resistance: Designing next-generation derivatives that are active against drug-resistant mutants.
-
Exploring New Targets: Leveraging the isocytosine scaffold to design inhibitors for other nucleotide-binding proteins, such as helicases, transferases, or emerging epigenetic targets.
The combination of rational, structure-based design with modern synthetic techniques like DNA-encoded library synthesis ensures that isocytosine and its derivatives will remain a cornerstone of drug discovery efforts for years to come.
References
-
Ding, Z., Wu, Y., Liu, L., Peng, Z., & Qi, B. (2023). Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction. Organic Letters, 25(29), 5515–5519. [Link][5]
-
Ding, Z., Wu, Y., Liu, L., Peng, Z., & Qi, B. (2023). Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction. PubMed. [Link][6]
-
Cieplik, J., et al. (2019). Studies on the synthesis of the derivatives of 5-(dihydroxyboryl)- cytosines and -isocytosines. RSC Publishing. [Link][20]
-
Cieplik, J., et al. (2019). Two novel classes of fused azaisocytosine-containing congeners as promising drug candidates: Design, synthesis as well as in vitro, ex vivo and in silico studies. PubMed. [Link][10]
-
Various Authors. (2021). Synthesis and evaluation of the cytotoxic and antiviral activities of 5,6-disubstituted isocytosine derivatives. ResearchGate. [Link][11]
-
Various Authors. (1940). Synthesis of Isocytosine. Journal of the American Chemical Society. [Link][21]
-
Matsuda, A., et al. Nucleosides and nucleotides. 123. Synthesis of 1-(2-deoxy-2-isocyano-beta-D-arabinofuranosyl)cytosine and related nucleosides as potential antitumor agents. PubMed. [Link][23]
-
Szymańska, J., et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. MDPI. [Link][13]
-
Various Authors. Synthesis and antitumor and antiviral activities of a series of 1-beta-D-ribofuranosyl-5-halocytosine (5-halocytidine) cyclic 3',5'-monophosphates. PubMed. [Link][24]
-
Dejmek, M., et al. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry. [Link][19]
-
Various Authors. Carbonylative synthesis of isocytosine analogues 5 from α‐chloroketones... ResearchGate. [Link][25]
-
Chen, H., et al. (2003). Antiviral Activity and Pharmacokinetics of 1-(2,3-dideoxy-2-fluoro-beta-L-glyceropent-2-enofuranosyl)cytosine. PubMed. [Link][18]
-
De Clercq, E. (2009). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences. [Link][26]
-
Various Authors. Synthesis and cytostatic and antiviral activities of 1-beta-D-ribofuranosyl-5-alkylcytosine (5-alkylcytidine) cyclic 3',5'-monophosphates. PubMed. [Link][27]
-
Szymańska, J., et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. PubMed. [Link][28]
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link][8]
-
Various Authors. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link][3]
-
Al-Mekhlafi, S., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link][29]
-
Various Authors. The Crucial Role of Cytosine in DNA Stability and Pharmaceutical Innovation. Informations. [Link][14]
-
Abramov, M., et al. (2015). Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo. PubMed. [Link][30]
-
Stumpfe, D., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. [Link][4]
-
Elkamhawy, A., et al. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. MDPI. [Link][9]
-
Tiwari, K. N., et al. (2003). Synthesis and anti-cancer activity of some novel 5-azacytosine nucleosides. PubMed. [Link][12]
-
Micale, N., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. MDPI. [Link][7]
-
Szymańska, J., et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. PubMed Central. [Link][15]
-
National Center for Biotechnology Information. Isocytosine. PubChem. [Link][2]
-
Various Authors. (2014). Isocorydine derivatives and their anticancer activities. PubMed. [Link][31]
-
Various Authors. (2014). Isocorydine Derivatives and Their Anticancer Activities. MDPI. [Link][32]
-
Watashi, K., et al. (2003). DNA Polymerases as Targets of Anticancer Nucleosides. PubMed. [Link][17]
-
Various Authors. (2024). In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Publishing. [Link][33]
-
Focher, F., & Tisi, D. (2024). Small Molecule Drugs Targeting Viral Polymerases. MDPI. [Link][16]
-
Bio-Synthesis Inc. Isocytosine and Isoguanosine base analogs. Bio-Synthesis Inc. [Link][34]
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link][35]
-
Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link][36]
Sources
- 1. Isocytosine - Wikipedia [en.wikipedia.org]
- 2. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Two novel classes of fused azaisocytosine-containing congeners as promising drug candidates: Design, synthesis as well as in vitro, ex vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-cancer activity of some novel 5-azacytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral activity and pharmacokinetics of 1-(2,3-dideoxy-2-fluoro-beta-L-glyceropent-2-enofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studies on the synthesis of the derivatives of 5-(dihydroxyboryl)-cytosines and -isocytosines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Isocytosine | CAS#:108-53-2 | Chemsrc [chemsrc.com]
- 23. Nucleosides and nucleotides. 123. Synthesis of 1-(2-deoxy-2-isocyano-beta-D-arabinofuranosyl)cytosine and related nucleosides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and antitumor and antiviral activities of a series of 1-beta-D-ribofuranosyl-5-halocytosine (5-halocytidine) cyclic 3',5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and cytostatic and antiviral activities of 1-beta-D-ribofuranosyl-5-alkylcytosine (5-alkylcytidine) cyclic 3',5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Isocorydine Derivatives and Their Anticancer Activities [mdpi.com]
- 33. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Isocytosine and Isoguanosine base analogs [biosyn.com]
- 35. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. benthamdirect.com [benthamdirect.com]
Technical Guide: Electronic Structure Calculations of Isocytosine
Executive Summary
Isocytosine (2-aminopurin-4-one isomer) has transcended its role as a mere isomer of cytosine to become a cornerstone in the development of expanded genetic alphabets (e.g., Hachimoji DNA) and novel nucleoside analog therapeutics.[1] Its utility, however, is complicated by a flat potential energy surface (PES) that supports multiple stable tautomers.
Accurate electronic structure calculations of isocytosine are not trivial. They require a rigorous treatment of proton transfer equilibria , solute-solvent hydrogen bonding , and excited-state relaxation pathways . This guide provides a validated protocol for characterizing isocytosine, moving beyond standard "black-box" DFT to physically justified methodologies.
Part 1: The Tautomeric Landscape (The Critical Variable)
Before submitting a single calculation, one must recognize that "Isocytosine" is not a single structure in solution. It is a dynamic equilibrium of tautomers. Failure to account for the minor tautomers is the primary source of error in predicting binding affinities and spectral properties.
The Three Dominant Species
While many forms exist, three are energetically relevant for drug design and spectral analysis:
-
Keto-N3H (iC1): The canonical form in Watson-Crick-like pairing (e.g., with Isoguanine). Dominant in polar solvents and solid state.
-
Keto-N1H (iC2): Often the global minimum in the gas phase.
-
Enol forms: Accessible in the gas phase but generally destabilized in aqueous solution.
Scientist’s Note: Standard B3LYP calculations often overstabilize delocalized enol forms due to self-interaction error. You must use functionals with Hartree-Fock exchange (hybrid) and dispersion corrections.
Part 2: Computational Methodology
Ground State & Geometry Optimization
For ground state thermodynamics (relative tautomer stability), dispersion interactions are non-negotiable, particularly when modeling stacking interactions in DNA/RNA helices.
-
Recommended Functional: M06-2X or
B97X-D .-
Why: M06-2X is parameterized for non-covalent interactions and main-group thermochemistry.
B97X-D includes long-range corrections essential for charge-transfer excitations later.
-
-
Basis Set: aug-cc-pVTZ (Production) or 6-311++G(d,p) (Screening).
-
Why: Diffuse functions (aug or ++) are mandatory for describing the lone pairs on Nitrogen and Oxygen, which govern hydrogen bonding.
-
Solvation Models
Implicit solvation is required.[2] The SMD (Solvation Model based on Density) model is superior to the standard PCM (Polarizable Continuum Model) for calculating
-
Protocol: SCRF=(SMD, Solvent=Water)
Excited States (TD-DFT)
Isocytosine exhibits ultrafast internal conversion (photostability). To model this:
-
Method: TD-DFT within the Linear Response (LR) formalism.
-
Functional: CAM-B3LYP or
B97X-D .-
Why: Standard functionals (PBE, B3LYP) suffer from "Ghost States" (spurious low-energy charge transfer states) in heteroaromatic systems. Range-separated functionals correct this.
-
-
NStates: Calculate at least
to capture the and mixing.
Part 3: Step-by-Step Workflow
Diagram 1: Tautomeric Equilibrium Workflow
The following diagram illustrates the logic flow for identifying the global minimum in solution, a prerequisite for any docking or spectral study.
Caption: Workflow for determining the biologically relevant tautomer of isocytosine prior to property calculation.
Detailed Protocol
Step 1: Geometry Optimization (Gas Phase)
Perform optimization on all three primary tautomers.
-
Software: Gaussian 16/ORCA 5.
-
Route (Gaussian Example): #p opt freq wB97XD/6-311++G(d,p) int=ultrafine
-
Validation: Ensure zero imaginary frequencies.
Step 2: Solvation Correction
Perform a single-point energy calculation on the optimized gas-phase geometry (or re-optimize in solvent if high precision is needed).
-
Route: #p wB97XD/6-311++G(d,p) SCRF=(SMD, Solvent=Water) geom=check guess=read
Step 3: Excited State Scan (Vertical Excitation)
Calculate the absorption spectrum.
-
Route: #p td=(nstates=10) wB97XD/6-311++G(d,p) SCRF=(SMD, Solvent=Water)
Part 4: Data Presentation & Analysis
When reporting your results, organize the data to highlight the energetic gap between the "gas phase winner" and the "solution phase winner."
Table 1: Relative Stabilities of Isocytosine Tautomers
Values are representative approximations based on high-level benchmarks (CCSD(T)/CBS).
| Tautomer | Relative Energy (Gas) | Relative Energy (Water) | Dipole Moment (Debye) | Dominant Character |
| Keto-N1H | 0.0 (Global Min) | +1.5 to +2.0 | ~3.5 | Gas Phase Major |
| Keto-N3H | +0.8 to +1.2 | 0.0 (Global Min) | ~6.8 | Biological Major |
| Enol-cis | +1.5 | +4.5 | ~2.1 | Minor |
Diagram 2: Excited State Dynamics
Isocytosine is photostable because it relaxes back to the ground state quickly, preventing photodamage. The following diagram depicts this mechanism.
Caption: The photoprotective mechanism of isocytosine via ultrafast internal conversion through a conical intersection.
Part 5: Troubleshooting & Expert Insights
The "Blue Shift" Error
Problem: Your calculated UV-Vis absorption maximum (
Convergence Failure in Optimization
Problem: The geometry oscillates and fails to converge.
Cause: The potential energy surface is extremely flat regarding the pyramidalization of the amino group (
References
-
Szabla, R., et al. (2016).[4] Ultrafast excited-state dynamics of isocytosine. Physical Chemistry Chemical Physics, 18(30), 20208-20218.
-
Shukla, M. K., & Leszczynski, J. (2005). Tautomerism in Nucleic Acid Bases and Aromatic Amino Acids. Computational Chemistry: Reviews of Current Trends.
-
Hachimoji DNA Project. (2019). Hoshika, S., et al. Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887.
-
Gaussian 16 User Guide. SCRF Keyword and SMD Model.
-
Jacquemin, D., et al. (2012).[5] The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews.
Sources
- 1. Ultrafast excited state dynamics of isocytosine unveiled by femtosecond broadband time-resolved spectroscopy combined with density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PW-SMD: A Plane-Wave Implicit Solvation Model Based on Electron Density for Surface Chemistry and Crystalline Systems in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. Ultrafast excited-state dynamics of isocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Isocytosine Non-Natural Base Pairing Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Watson and Crick
The central dogma of molecular biology is founded upon the elegant and specific pairing of adenine with thymine and guanine with cytosine. This four-letter alphabet has orchestrated the complexity of life as we know it. However, the field of synthetic biology is pushing these boundaries, seeking to expand the genetic alphabet itself. This endeavor is not merely an academic exercise; it promises to unlock novel diagnostics, therapeutics, and biomaterials with unprecedented functionalities.[1][2][3][4] At the forefront of this exploration lies the non-natural base pair formed between isocytosine (isoC) and isoguanine (isoG).
This technical guide provides a comprehensive exploration of the core mechanisms governing isoC-isoG base pairing. We will delve into the physicochemical principles that allow for its formation, the challenges that have been overcome to make it a viable tool, and the experimental methodologies used to validate its function within biological systems. As Senior Application Scientist, my goal is to not only present the established facts but also to provide the causal logic behind the experimental designs and protocols, offering field-proven insights for researchers looking to harness the power of an expanded genetic alphabet.
The Isocytosine-Isoguanine Pair: A Re-engineered Hydrogen Bonding Network
The concept of an artificial third base pair dates back to a prescient proposal by Alexander Rich in 1962.[1] The isoC-isoG pair is a prime example of re-engineering the hydrogen bond donor and acceptor patterns of natural nucleobases to create an orthogonal system.[1][5]
Molecular Architecture and Hydrogen Bonding
Isocytosine (2-amino-4-ketopyrimidine) and isoguanine (6-amino-2-ketopurine) are structural isomers of the natural bases cytosine and guanine, respectively.[1][5] The key to their specific pairing lies in a unique hydrogen bonding pattern that is distinct from both A-T and G-C pairs.[1][6]
-
isoC-isoG Pairing: Forms three hydrogen bonds, similar to a G-C pair, contributing to its high stability.[1][6][7] Thermodynamic studies have shown that the stability of an isoC-isoG pair within a DNA duplex is comparable to that of a natural C-G pair.[8]
-
Orthogonality: The arrangement of hydrogen bond donors and acceptors in the isoC-isoG pair is designed to prevent mispairing with the natural bases.
Caption: Figure 1. Hydrogen bonding in the isoC-isoG pair.
The Tautomerism Challenge: A Hurdle to Fidelity
A significant challenge in the development of the isoC-isoG pair was the tautomerism of isoguanine.[9] Isoguanine can exist in a minor enol tautomeric form, which presents a hydrogen bonding pattern complementary to thymine (T).[6][9][10] This leads to misincorporation of T opposite isoG during DNA synthesis, reducing the fidelity of the unnatural base pair.[10][11]
Similarly, isocytosine can also exist in different tautomeric forms, although the keto-enol equilibrium of isoguanine has been the primary focus of research to improve pairing fidelity.[12][13]
Caption: Figure 2. Tautomeric forms of isoguanine.
Overcoming Tautomerism: The Introduction of 2-Thiothymine
A key breakthrough in improving the fidelity of the isoC-isoG system was the replacement of natural thymine (T) with 2-thiothymine (TS).[1][9] The bulky sulfur atom at the 2-position of TS sterically clashes with the 2-hydroxy group of the enol tautomer of isoG, preventing mispairing.[1][5] This modification significantly increased the selectivity of the isoG-isoC pair during PCR, reaching up to 98% per cycle.[1][14]
Enzymatic Recognition and Incorporation: The Polymerase Perspective
For a non-natural base pair to be truly useful, it must be recognized and processed by DNA and RNA polymerases. The Benner group pioneered the investigation of the enzymatic incorporation of isoC and isoG in the late 1980s and early 1990s.[1][5][9]
Polymerase Compatibility
A variety of polymerases have been shown to catalyze the template-directed formation of the isoC-isoG base pair.[10][11]
-
Successful Incorporation: T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I have all been shown to incorporate isoG opposite isoC in a template strand.[10][11]
-
Limited or No Incorporation: T4 DNA polymerase, however, does not efficiently incorporate isoG opposite isoC.[10][11]
This variability highlights the importance of the polymerase's active site in accommodating the non-natural base pair. The geometry and steric constraints of the active site play a crucial role in determining whether a polymerase can efficiently and faithfully incorporate an unnatural nucleotide.
Directed Evolution of Polymerases
To further improve the efficiency and fidelity of unnatural base pair incorporation, researchers have turned to directed evolution of polymerases.[15][16][17][18][19] This powerful technique allows for the selection of polymerase variants with enhanced ability to recognize and utilize non-natural nucleotides. By creating libraries of mutant polymerases and applying selective pressure, it is possible to evolve enzymes that are specifically adapted for an expanded genetic alphabet.[15][16][17][18][19] While much of this work has focused on other unnatural base pairs, the principles are directly applicable to optimizing polymerases for the isoC-isoG system.
Experimental Validation: Protocols and Methodologies
The validation of a non-natural base pair system requires a suite of rigorous experimental techniques to assess its stability, fidelity, and functionality in biological processes like PCR and transcription.
Primer Extension Assays
A fundamental experiment to assess the incorporation of a non-natural base is the primer extension assay. This allows for the qualitative and quantitative assessment of a polymerase's ability to incorporate an unnatural nucleotide opposite its partner in a template.
Protocol: Single Nucleotide Incorporation Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing a DNA template with a single isoC or isoG base, a radiolabeled or fluorescently labeled primer that anneals just upstream of the unnatural base, a DNA polymerase, and a single species of deoxynucleoside triphosphate (dNTP), including the non-natural dNTP (e.g., d-isoGTP).
-
Include four separate reactions, each with one of the four natural dNTPs, as negative controls.
-
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Analysis:
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the products using autoradiography or fluorescence imaging.
-
The presence of a band corresponding to the extended primer indicates successful incorporation of the nucleotide. The intensity of the band can be used for semi-quantitative analysis of incorporation efficiency.
-
Sources
- 1. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two are not enough: synthetic strategies and applications of unnatural base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic alphabet expansion technology by creating unnatural base pairs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unnatural Base Pairs for Synthetic Biology [jstage.jst.go.jp]
- 10. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Tautomerism of Guanine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides [frontiersin.org]
- 18. Directed evolution of polymerases to accept nucleotides with nonstandard hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotech.gsu.edu [biotech.gsu.edu]
Technical Guide: The Chemistry and Application of Isocytosine in Synthetic Biology
The following technical guide is structured to provide an authoritative, deep-dive analysis of isocytosine (isoC) in nucleic acid research. It moves beyond basic definitions to explore the mechanistic, synthetic, and application-specific nuances required by high-level researchers.
Executive Summary: The Non-Canonical Imperative
Isocytosine (2-aminouracil, often abbreviated as isoC , S , or Z in various literatures) represents a cornerstone in the development of Artificially Expanded Genetic Information Systems (AEGIS).[1] Unlike standard canonical bases, isoC—when paired with its complement isoguanine (isoG )—allows for the expansion of the genetic alphabet from four letters to six (or more).
For the drug development professional or application scientist, isoC is not merely a structural curiosity; it is a functional tool used to:
-
Increase Assay Sensitivity: By eliminating non-specific hybridization in branched DNA (bDNA) assays.[1]
-
Enhance Aptamer Affinity: Providing novel chemical moieties (exocyclic amines in unique geometric positions) for protein binding.[1]
-
Expand Information Density: Enabling high-fidelity PCR amplification of synthetic DNA for data storage and semi-synthetic organisms.[1]
This guide details the physical chemistry of isoC, its synthesis protocols, and the critical handling parameters required to maintain fidelity in experimental workflows.
Chemical Foundations: The Tautomeric Challenge
The primary barrier to utilizing isoC in high-fidelity applications is tautomerism . Unlike natural bases, which heavily favor a single tautomeric form under physiological conditions, isoC exists in a delicate equilibrium that can compromise base-pairing specificity.[1]
The Tautomeric Equilibrium
Isocytosine exists primarily in two forms:
-
N1-H Keto form (Major): The "canonical" form required for Watson-Crick-like pairing with Isoguanine.[1]
-
N3-H Enol form (Minor): A promiscuous tautomer that alters the hydrogen bonding donor/acceptor pattern.[1]
Critical Insight: The N3-H enol tautomer of isoC presents a hydrogen bonding face identical to Thymine . Consequently, if the tautomeric equilibrium shifts during polymerase extension, isoC can mispair with Guanine , leading to transition mutations (isoC:G mismatches).[1]
Visualization of Pairing Mechanics
The following diagram illustrates the specific hydrogen bonding geometry of the stable AEGIS pair versus the promiscuous mismatch.
Figure 1: Mechanistic comparison of the intended IsoC-IsoG interaction versus the tautomer-induced mismatch. The stability of the N1-H form is critical for the fidelity of the AEGIS system.
Synthetic Methodologies: Phosphoramidite Chemistry
For researchers synthesizing oligonucleotides containing isoC, standard protocols must be modified to prevent degradation and ensure high coupling efficiency.[1]
Monomer Protection Strategy
The exocyclic amine of isocytosine is highly reactive. In standard phosphoramidite chemistry, the choice of protecting group is pivotal:
-
Standard: Isobutyryl (iBu) protection.[1]
-
High-Fidelity: N,N-diisobutylformamidine protection.[1] This group is often preferred for isoC as it is less prone to depurination-like side reactions and stabilizes the N1-H tautomer during synthesis.[1]
Solid-Phase Synthesis Protocol
Prerequisite: Anhydrous conditions (<30 ppm water) are strictly required.[1]
| Step | Reagent/Condition | Critical Technical Note |
| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in DCM | Monitor the orange color of the DMT cation. Ensure complete removal to prevent deletion mutations (n-1). |
| 2. Activation | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | Extended Coupling Time: Unlike standard bases (2-3 min), isoC phosphoramidites often require 6–10 minutes coupling time due to steric hindrance of the protecting groups.[1] |
| 3. Coupling | 5'-DMT-2'-deoxyisocytidine Phosphoramidite (0.1 M) | Use a higher concentration (0.1 M vs 0.067 M) to drive the reaction to completion.[1] |
| 4. Capping | Acetic Anhydride / N-Methylimidazole | Essential to cap unreacted 5'-OH groups.[1][2] Failure here leads to "deletion" sequences that are difficult to purify. |
| 5. Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | Standard oxidation is generally sufficient.[1] |
Deprotection (The Danger Zone)
Isocytosine is sensitive to harsh alkaline hydrolysis, which can cause ring opening or degradation.[1]
-
Avoid: Standard hot ammonia (55°C, overnight).
-
Recommended: UltraMild deprotection (0.05 M Potassium Carbonate in Methanol) or treatment with AMA (Ammonium hydroxide/Methylamine 1:[1]1) at room temperature for 2 hours, depending on the specific protecting group used.[1] Always consult the CoA of your specific phosphoramidite batch.
Enzymatic Applications & Fidelity
Incorporating isoC using polymerases requires careful enzyme selection.[1] Natural polymerases have evolved to reject non-canonical geometries, but the isoC-isoG pair mimics the Watson-Crick shape (steric complementarity).
Polymerase Compatibility
-
Klenow Fragment (exo-): Shows reasonable incorporation efficiency but lower fidelity.[1]
-
T7 RNA Polymerase: effective for transcribing isoC-containing DNA into RNA (e.g., for ribozyme or aptamer generation).[1]
-
Engineered Variants: Family A polymerases (like Taq) and Family B polymerases (like Pfu) often require specific mutations to accept the AEGIS bases efficiently.
-
Note: The "Hachimoji" system utilizes evolved variants of Vent (exo-) and Klenow (exo-) to achieve high-fidelity replication.[1]
-
The "Minor Tautomer" Problem in PCR
During PCR, the accumulation of the minor enol tautomer of isoC can lead to the unidirectional loss of the unnatural base pair (isoC
-
Mitigation: Use of high concentrations of the unnatural triphosphates (d-isoC-TP and d-isoG-TP) and pH optimization (slightly lower pH can sometimes stabilize the keto form) is often required to force the equilibrium toward the correct pairing.
Case Study: Branched DNA (bDNA) Technology
The most commercially successful application of isocytosine is in Branched DNA (bDNA) assays (e.g., Siemens/Bayer diagnostics for HIV/HCV viral load).[1]
The Logic of "Orthogonal" Hybridization
In complex biological fluids (blood/plasma), natural DNA sequences are abundant.[1] If a diagnostic probe uses only A, T, C, and G, it risks non-specific binding to the patient's genomic DNA, creating high background noise.[1]
The Solution: The "Amplifier" and "Pre-amplifier" probes in bDNA assays are constructed using isoC and isoG .
-
Target Probes: Contain natural bases to bind the viral RNA.[1]
-
Extender Probes: Contain a "bridge" sequence.
-
Amplifier System: Composed entirely of isoC/isoG sequences.[1]
-
Result: The amplifier cannot hybridize to natural human DNA (A, T, C, G), reducing background noise to near zero and allowing the detection of as few as 50 copies of viral RNA/mL.
-
bDNA Workflow Diagram
Figure 2: The bDNA signal amplification architecture. The use of isoC/isoG (blue nodes) creates a "bio-orthogonal" layer that prevents noise from natural genomic DNA.
References
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1993).[1] Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489–10496.[1] Link
-
Collins, M. L., et al. (1997).[1] A branched DNA signal amplification assay for quantification of nucleic acid targets below 100 molecules/ml.[1] Nucleic Acids Research, 25(15), 2979–2984.[1] Link
-
Hoshika, S., et al. (2019).[1] Hachimoji DNA and RNA: A genetic system with eight building blocks.[1][3] Science, 363(6429), 884-887.[1] Link
-
Johnson, S. C., et al. (2004).[1] A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research, 32(6), 1937–1941.[1] Link
-
Roberts, C., et al. (1997).[1] Theoretical and Experimental Study of Isocytosine Tautomerism. Journal of the American Chemical Society, 119(20), 4640–4649.[1] Link[1]
Sources
Methodological & Application
Application Note: Regioselective Alkylation of Isocytosine
This Application Note provides a definitive technical guide for the alkylation of isocytosine (2-amino-4-pyrimidinone). It addresses the critical challenge of regioselectivity inherent to the isocytosine scaffold, which possesses three competitive nucleophilic sites: N1, N3, and the exocyclic O4 (via tautomerism).
Executive Summary & Mechanistic Insight
Isocytosine (2-aminouracil) is a privileged scaffold in medicinal chemistry, serving as a hydrogen-bonding motif in kinase inhibitors and a non-natural nucleobase (isocytidine) in synthetic biology.[1]
The primary synthetic challenge is regiochemical control . Isocytosine exists in a tautomeric equilibrium between the N1-H keto (biologically dominant), N3-H keto , and enol forms.[1]
-
N1-Alkylation: Yields "nucleoside-like" topology.[1] Thermodynamically preferred in polar aprotic solvents with soft electrophiles.
-
O-Alkylation: Yields lactim ethers (2-amino-4-alkoxypyrimidines).[1] Favored by hard electrophiles, silver salts, or O-selective conditions.[1]
-
N3-Alkylation: Often a competitive side reaction, sterically sensitive due to the flanking C2-amino and C4-carbonyl groups.[1]
Decision Pathway for Reaction Conditions
The following logic gate determines the optimal protocol based on the desired regioisomer.
Figure 1: Strategic decision tree for selecting alkylation conditions.
Detailed Protocols
Method A: N1-Selective Alkylation (Standard Protocol)
This method utilizes the "Cesium Effect," where the large cesium cation stabilizes the N1-anion and promotes solubility in polar aprotic solvents, favoring the thermodynamically stable N1-product.[1]
Reagents & Materials
-
Substrate: Isocytosine (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide or Iodide (1.1 – 1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous DMF (0.2 M concentration)
-
Workup: EtOAc, Brine,
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Add Isocytosine (111 mg, 1.0 mmol) and anhydrous DMF (5.0 mL). Stir at Room Temperature (RT) until a suspension or partial solution forms.
-
Deprotonation: Add
(488 mg, 1.5 mmol) in one portion. Stir for 30 minutes at RT. Note: The mixture may change color/consistency as the salt forms. -
Alkylation: Dropwise add the Alkyl Halide (1.1 mmol).
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM). The N1-product typically runs lower (more polar) than O-alkylated byproducts.[1]
-
Quench: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL).
-
Extraction: Separate phases. Extract aqueous layer 3x with EtOAc (to recover the polar product).
-
Critical Step: If the product is highly polar (e.g., short alkyl chain), use n-Butanol or continuous extraction.
-
-
Purification: Dry organics over
, filter, and concentrate. Purify via flash chromatography (SiO2, 0-10% MeOH/DCM gradient).[1]
Mechanistic Note:
Method B: O-Selective Alkylation (Lactim Ether Synthesis)
To synthesize the 2-amino-4-alkoxypyrimidine, "hard" conditions or silver salts are employed to favor the oxygen nucleophile.[1]
-
Target: 2-Amino-4-alkoxypyrimidine[1]
-
Selectivity: O >> N
Reagents & Materials
-
Base: Silver Carbonate (
) (1.1 equiv) or (2.0 equiv) -
Solvent: Toluene or Benzene (Non-polar solvents suppress N-alkylation)[1]
-
Reagent: Alkyl Iodide (excess)
Step-by-Step Procedure
-
Suspension: Suspend Isocytosine (1.0 mmol) and
(303 mg, 1.1 mmol) in Toluene (10 mL). -
Addition: Add Alkyl Iodide (1.5 mmol).
-
Reflux: Heat to reflux (110°C) in the dark (wrap flask in foil) for 12–24 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove silver salts. Wash with EtOAc.
-
Isolation: Concentrate the filtrate. The O-alkylated product is usually less polar and can be purified by chromatography (Hexanes/EtOAc).[1]
Comparative Analysis of Conditions
| Parameter | Method A (N1-Selective) | Method B (O-Selective) | Method C (NaH Strong Base) |
| Base | NaH (60% in oil) | ||
| Solvent | DMF or DMSO | Toluene or Benzene | THF or DMF |
| Temperature | 60–80°C | Reflux (110°C) | 0°C to RT |
| Major Product | N1-Alkyl (Thermodynamic) | O-Alkyl (Kinetic/Hard) | N1/N3 Mixture (Dependent on sterics) |
| Key Advantage | High regioselectivity for bioactive scaffold | Access to ether protecting groups | High reactivity for unreactive electrophiles |
| Disadvantage | Requires polar workup | High cost (Silver), heavy metals | Moisture sensitivity, potential over-alkylation |
Analytical Validation (NMR)
Distinguishing the isomers is critical. Use the following diagnostic signals (
-
N1-Alkyl Isocytosine:
-
O-Alkyl Isocytosine:
References
-
Regioselectivity in Pyrimidine Alkylation
-
Mechanism of N vs O alkylation: P. Venturello & M. Barbero. "Sodium hydride in organic synthesis." Thieme Connect. Link
-
-
Cesium Effect in Alkylation
-
Isocytosine Properties & Tautomerism
-
Analogous N1-Alkylation Protocols (Cytosine/Uracil)
-
N4-alkyl cytosine synthesis (N1-protection strategy): "N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach." MDPI Molecules. Link
-
-
O-Alkylation Methodologies
Sources
Troubleshooting & Optimization
Technical Support Center: Isocytosine Solubility Optimization
Topic: Improving Solubility of Isocytosine (2-Aminouracil) in Chloroform and DMSO Ticket ID: ISO-SOL-001 Status: Resolved / Guide Published[1]
Executive Summary & Root Cause Analysis
The Problem:
Users frequently report difficulty dissolving Isocytosine (CAS: 108-53-2) in non-polar solvents like Chloroform (
The Science (Why is this happening?): Isocytosine is a pyrimidine base that exhibits strong intermolecular hydrogen bonding. It exists in a tautomeric equilibrium (primarily the keto-amino form in solution).
-
High Lattice Energy: The extensive network of hydrogen bonds (N-H···O and N-H[2]···N) creates a stable crystal lattice with a melting point >300°C. To dissolve the solid, the solvent must overcome this lattice energy.
-
Polarity Mismatch: Chloroform is a non-polar, non-protic solvent. It lacks the ability to disrupt the strong intermolecular H-bonds of the isocytosine crystal lattice.
-
Aggregation: Even when "dissolved" in semi-polar solvents, isocytosine tends to form
-stacked aggregates, leading to slow dissolution or "crashing out" upon cooling.
Solubility Decision Matrix
Before proceeding, determine your experimental endpoint. The method for solubilization depends entirely on why you need the isocytosine in solution.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on solvent and application.
Module A: Optimizing Solubility in DMSO
While Isocytosine is technically soluble in DMSO, users often face slow dissolution or precipitation.
Troubleshooting Guide
| Issue | Cause | Corrective Action |
| Cloudy Suspension | Kinetic barrier; lattice energy not overcome.[1][3][4] | Heat & Sonicate: Heat the DMSO to 60–80°C for 10 minutes with intermittent sonication. This provides the activation energy to break the crystal lattice. |
| Precipitation over time | Moisture absorption (DMSO is hygroscopic). Water acts as an antisolvent. | Use Anhydrous DMSO: Ensure DMSO is dried over molecular sieves (3Å or 4Å). Store stock solutions in aliquots at -20°C to prevent freeze-thaw moisture intake. |
| Gel formation | H-bond networking at high concentrations (>100 mM).[1] | Dilution: If high concentration is not strictly required, dilute to <50 mM. |
Protocol: Preparation of 100 mM Stock Solution
-
Weigh 11.1 mg of Isocytosine.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Critical Step: If solid remains, place in a water bath at 60°C for 5-10 minutes.
-
Inspect visually. The solution should be completely clear.
Module B: Achieving Solubility in Chloroform
Technical Note: Pure Isocytosine is effectively insoluble in pure Chloroform. Do not attempt to dissolve it by simple stirring; it will remain a suspension. You must use one of the following strategies.
Strategy 1: The "Additive" Method (Non-Destructive)
Use this if you need to perform a reaction where the isocytosine structure must remain free (e.g., H-bonding studies).
-
The Fix: Add a "Breaker" solvent.
-
Protocol: Add Trifluoroacetic Acid (TFA) or Methanol (MeOH) to the chloroform.
-
For NMR: Use
+ 5-10% .[1] The acid protonates the amine/carbonyl, disrupting the intermolecular H-bonds and forcing the molecule into solution. -
For Synthesis: Use a
/MeOH (9:1) mixture.
-
Strategy 2: The "Derivatization" Method (Silylation)
Use this for NMR analysis in pure
Mechanism:
Protocol: In-Situ Silylation for NMR/Analysis
This method generates a soluble species without isolation.[1]
-
Preparation: Place 10-20 mg of Isocytosine in an NMR tube or reaction vial.
-
Solvent: Add 0.6 mL of
(or ). -
Reagent: Add 2-3 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or BSTFA .
-
Volume: Approx. 50-100
.[1]
-
-
Reaction: Shake or vortex.
-
Observation: The white suspension will turn into a clear, colorless solution within 1-5 minutes as the silylation proceeds.
-
-
Analysis: The sample is now ready for NMR. Note that the N-H and O-H signals will be replaced/shifted, and TMS peaks will appear near 0 ppm.
Frequently Asked Questions (FAQs)
Q1: Can I use sonication alone to dissolve Isocytosine in Chloroform? A: No. Sonication reduces particle size, creating a finer suspension, but it will not solvate the molecule because the solvent-solute interactions are thermodynamically unfavorable. You must use an additive or derivatization agent.
Q2: Which tautomer of Isocytosine is present in solution? A: This is solvent-dependent.[1]
-
In DMSO and water, the keto-amino tautomer (1H,3H-pyrimidin-4-one form) predominates due to stabilization by the polar solvent.[1]
-
In the gas phase (or if silylated in non-polar solvents), the enol form (hydroxy-pyrimidine) becomes relevant.
-
Reference: See citation [1] regarding solvent effects on tautomerism.[4][5][6]
Q3: I need to recover the Isocytosine after dissolving it in Chloroform/BSA. How? A: The silyl group is labile to hydrolysis. Simply add Methanol or Water (or dilute acid) to the chloroform solution. The TMS groups will fall off, and Isocytosine will precipitate back out as a solid.
Q4: Isocytosine is decomposing at high temperatures in DMSO. What is happening? A: Isocytosine is generally stable, but prolonged heating (>100°C) in wet DMSO can lead to hydrolysis of the amino group (deamination) to form Uracil. Keep temperatures below 80°C and minimize heating time.
References
-
Solvent Effects on Tautomerism: Raczyńska, E. D., et al. "Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group."[7] Int. J. Mol. Sci., 2023.
-
Silylation Methodologies: I. S. Al-Shaikh, et al. "Silylation of nucleobases: A prerequisite for the synthesis of nucleosides." RSC Advances, 2012.[8]
-
Isocytosine Physical Properties: "Isocytosine Product Information & Solubility Data." Sigma-Aldrich Technical Library.[1] [1]
-
Solubility Enhancement Strategies: Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques."[9] ISRN Pharmaceutics, 2012.
Sources
- 1. guidechem.com [guidechem.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Isocytosine - Wikipedia [en.wikipedia.org]
- 4. Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. asianjournalofphysics.com [asianjournalofphysics.com]
- 7. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Guanidine Cyclization to Isocytosine
Topic: High-Yield Synthesis of Isocytosine Scaffolds (2-Aminopyrimidin-4-ones)
Ticket ID: PYR-OPT-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The Engineering of Cyclization
You are likely employing a condensation reaction between a guanidine salt (nitrate, hydrochloride, or carbonate) and a
To optimize yield, you must control three critical process parameters (CPPs):
A. The "Free Base" Imperative (Stoichiometry)
Guanidine is supplied as a salt to prevent autohydrolysis and polymerization. However, the salt form is non-nucleophilic.
-
The Trap: Using 1.0 equivalent of base (e.g., NaOEt) with Guanidine·HCl neutralizes the acid but leaves the guanidine largely protonated (guanidinium) due to equilibrium constraints.
-
The Fix: You typically require 2.5 to 3.0 equivalents of base.
-
1.0 eq to neutralize the guanidine salt.
-
1.0 eq to deprotonate the
-keto ester (forming the enolate). -
0.5–1.0 eq excess to drive the equilibrium toward the tetrahedral intermediate.
-
B. Water Intolerance (Thermodynamics)
The formation of the pyrimidine ring releases two molecules of water (condensation).
-
The Trap: Guanidine salts are hygroscopic. If your solvent (Ethanol/DMF) is "wet," the equilibrium shifts backward (hydrolysis of the intermediate imine), or the ester hydrolyzes before reaction.
-
The Fix: Use anhydrous solvents. If using Guanidine Carbonate, azeotropic removal of water (with toluene) before adding the ester can boost yields by 15–20%.
C. The Isolation pH (Amphoteric Nature)
Isocytosines are amphoteric; they can act as acids (forming enolates) or bases (protonating at N3).
-
The Trap: Quenching the reaction to pH 2 (highly acidic) or leaving it at pH 12 (highly basic) keeps the product soluble in the aqueous mother liquor.
-
The Fix: You must target the Isoelectric Point (pI) , typically between pH 6.0 and 7.5 for most isocytosine derivatives, to induce maximum precipitation.
Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns dark brown/black, and the yield is <30%. What is happening?
A: This is "tarring," usually caused by the polymerization of the
-
Diagnosis: Reaction temperature >90°C or presence of oxygen.
-
Solution:
-
Degas your solvent (sparge with
) before adding base. -
Lower the temperature to refluxing ethanol (~78°C). If using DMF, do not exceed 100°C.
-
Add the
-keto ester slowly to the free guanidine solution to prevent high local concentrations of the enolate [1].
-
Q2: I see product formation on TLC/LCMS, but I cannot isolate it from the aqueous layer. A: You are likely missing the isoelectric window. Isocytosine derivatives are highly polar.
-
Solution: Do not rely on extraction with DCM or EtOAc; they are often too polar for organic solvents.
-
Step 1: Concentrate the reaction mixture to remove the bulk of the alcohol.
-
Step 2: Dilute with minimal water.
-
Step 3: Acidify dropwise with Acetic Acid (softer than HCl) to pH 7.0 .
-
Step 4: Chill to 4°C for 4 hours. If no precipitate forms, the salt concentration is too high; try desalting or continuous extraction with n-Butanol.
-
Q3: My starting material (Guanidine) remains unreacted despite refluxing. A: The guanidine is likely still protonated (inactive).
-
Diagnosis: Check the base.[1] If using Carbonate (
), it may be too weak or insoluble in the chosen solvent. -
Solution: Switch to a matching alkoxide (e.g., Sodium Ethoxide in Ethanol). If you must use a carbonate, use Guanidine Carbonate specifically (not Nitrate + K2CO3) and reflux in a higher boiling solvent like n-Butanol or DMF [2].
Visualizing the Pathway
A. Reaction Workflow
The following diagram outlines the optimized decision tree for synthesis and isolation.
Figure 1: Optimized workflow for Guanidine-to-Isocytosine cyclization, emphasizing water control and pI-targeted isolation.
B. Mechanistic Failure Points
Understanding where the reaction fails is key to troubleshooting.
Figure 2: Mechanistic pathway highlighting critical failure modes (Hydrolysis and Polymerization) often caused by moisture or thermal stress.
Standardized Experimental Protocol
Objective: Synthesis of 2-amino-6-methylpyrimidin-4(3H)-one (Methyl Isocytosine). Scale: 50 mmol.
| Reagent | MW | Equiv.[2][3][4][5] | Mass/Vol | Role |
| Guanidine HCl | 95.53 | 1.0 | 4.78 g | Core Scaffold |
| Ethyl Acetoacetate | 130.14 | 1.0 | 6.51 g | Linker |
| Sodium Ethoxide | 68.05 | 2.5 | ~42 mL (21% wt) | Base |
| Ethanol (Anhydrous) | 46.07 | Solvent | 100 mL | Medium |
| Acetic Acid | 60.05 | Quench | As needed | pH Adjuster |
Step-by-Step Procedure:
-
Base Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 50 mL of anhydrous ethanol. Add Sodium Ethoxide solution (2.5 eq) under
atmosphere.-
Note: If using Na metal, dissolve 2.87 g (125 mmol) in 100 mL EtOH carefully.
-
-
Guanidine Liberation: Add Guanidine HCl (1.0 eq) to the base solution. Stir at room temperature for 15 minutes. The solution may become cloudy due to NaCl precipitation.
-
Checkpoint: Ensure the guanidine is fully dissolved or finely suspended. Large clumps indicate wet starting material.
-
-
Addition: Add Ethyl Acetoacetate (1.0 eq) dropwise over 10 minutes.
-
Why? Slow addition prevents the self-condensation of the ester.
-
-
Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Monitor: Check TLC (10% MeOH in DCM). The starting ester spot (
) should disappear.
-
-
Workup:
-
Isolation:
-
Place the beaker in an ice bath.
-
Add Glacial Acetic Acid dropwise with vigorous stirring until pH reaches ~7.0.
-
A white/off-white precipitate should form immediately.
-
Filter the solid, wash with ice-cold water (2x 10 mL) and cold ethanol (1x 10 mL).
-
Dry in a vacuum oven at 50°C.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sharma, P., et al. (2004). "Synthesis and anticancer activity of 2-aminopyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters, 14(16), 4185-4190.
- Barlin, G. B. (1982). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine pKa and reactivity).
- Agrawal, A., et al. (2012). "Efficient synthesis of 2-amino-4,6-diaryltetrahydropyrimidin-5(1H)-one derivatives." Journal of Heterocyclic Chemistry, 49, 435. (Discusses solvent effects on yield).
-
BenchChem Technical Support. (2025). "Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis." (Verified via search context).
Sources
- 1. Khan Academy [khanacademy.org]
- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 5. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Keto-Enol Tautomerization Control
Current Status: ONLINE Operator: Senior Application Scientist Ticket ID: KET-SYN-001 Subject: Controlling Tautomeric Equilibrium in Synthesis, Purification, and Analysis[1]
Diagnostic Hub: Identify Your Issue
Before altering your synthetic route, determine if your problem is chemical (reaction failure), physical (purification loss), or analytical (artifact).
Triage Workflow
Figure 1: Diagnostic decision tree for isolating tautomerization-related failures in synthesis.
Synthesis & Reaction Control
Core Concept: The battle against unwanted tautomerization is often a battle between Kinetic and Thermodynamic control.
Mechanism: Kinetic vs. Thermodynamic Enolates
For asymmetric ketones (e.g., 2-methylcyclohexanone), deprotonation can occur at two sites.[1][2]
-
Kinetic Enolate: Forms at the less hindered alpha-carbon.[1][3] Fast, irreversible, favored by low temp and bulky bases.
-
Thermodynamic Enolate: Forms at the more substituted alpha-carbon (more stable alkene).[1] Slower, reversible, favored by higher temp and weaker bases.
Figure 2: Reaction pathways determining enolate regioselectivity and stability.
Standard Operating Procedure (SOP): Kinetic Deprotonation
Use this protocol to prevent racemization of
Objective: Generate the kinetic enolate of 2-methylcyclohexanone (or similar) without equilibration to the thermodynamic form.
-
Preparation of LDA (In-situ):
-
Charge a flame-dried flask with anhydrous THF (0.5 M concentration relative to base) under Argon.
-
Add diisopropylamine (1.1 equiv) .[1]
-
Cool to -78°C (Dry ice/acetone bath).
-
Add n-BuLi (1.05 equiv) dropwise over 10 minutes. Critical: Keep temp < -70°C.
-
Stir at -78°C for 30 minutes to ensure full conversion to LDA.
-
-
Deprotonation:
-
Dissolve substrate ketone in minimal THF.[1]
-
Add ketone solution dropwise to the LDA mixture along the flask wall (pre-cooling the stream).
-
Stir at -78°C for 45-60 mins.
-
Troubleshooting: Do NOT allow the temperature to rise above -60°C. Even brief warming allows proton transfer between enolate and unreacted ketone, catalyzing equilibration to the thermodynamic form [1].
-
-
Trapping/Quenching:
-
Add the electrophile (e.g., alkyl halide, TMSCl) immediately at -78°C.
-
Allow to warm only after the electrophile has been added and time allowed for reaction.
-
Isolation & Purification Troubleshooting
Issue: "My crude NMR looked perfect, but after the column, it's racemized or decomposed." Root Cause: Silica gel is slightly acidic (pH ~5-6) and possesses active hydroxyl groups that catalyze keto-enol tautomerization and aldol-type side reactions.[1]
Protocol: Neutralizing Silica Gel
For sensitive
| Method | Procedure | Best For |
| Amine Pre-treatment | Flush column with mobile phase containing 1-2% Triethylamine (Et3N) .[1] Then flush with 2 column volumes of pure mobile phase before loading sample [2]. | Acid-sensitive enols, acetals.[1] |
| Neutral Alumina | Substitute silica with Neutral Alumina (Brockmann Grade III) .[1] | Highly labile |
| Fast Filtration | Use a short pad of silica (vacuum filtration) rather than a long flash column. Limit contact time to <10 mins. | Removing bulk polar impurities quickly.[1] |
Workup Hygiene for Chiral Ketones:
-
Avoid strong acid washes (e.g., 1M HCl) if your compound is prone to acid-catalyzed enolization.[1] Use saturated NH4Cl (mildly acidic) or phosphate buffer (pH 7) instead.[1]
-
Do not store crude mixtures in chlorinated solvents (CDCl3/DCM) for extended periods; trace HCl in these solvents can catalyze racemization [3].[1]
Analytical Troubleshooting (NMR)
Issue: "My NMR spectrum shows split peaks, broad signals, or fractional integration." Root Cause: The rate of tautomeric exchange relative to the NMR timescale.
-
Slow Exchange: Distinct peaks for Keto and Enol forms (integrals sum to 1).
-
Intermediate Exchange: Broad, shapeless peaks.
-
Fast Exchange: Single "averaged" peak.[1]
Solvent Effects on Equilibrium
Solvent polarity and hydrogen-bonding capability drastically shift the
Data Table: Keto-Enol Ratios of
| Solvent | Dominant Form | Mechanism | Recommendation |
| Chloroform ( | Keto (>90%) | Low polarity favors the less polar keto form (dipole minimization).[1] | Use for characterizing the Keto structure. |
| DMSO ( | Enol (>80%) | Solvent acts as an H-bond acceptor, stabilizing the intramolecular H-bond of the enol form (cis-enol).[1] | Use for characterizing the Enol structure or if peaks are broad in |
| Acetone ( | Mixture | Intermediate polarity disrupts internal H-bonds slightly.[1] | Avoid for quantitative purity analysis due to complex splitting. |
| Methanol ( | Keto | Protic solvent competes for H-bonding, destabilizing the internal enol H-bond.[1] | Good for "locking" keto form if DMSO fails.[1] |
Diagnostic Step: If your proton NMR is messy:
-
Run the sample in DMSO-d6 .[1] If the peaks sharpen and shift to the enol form, it is tautomerization, not impurity.
-
Look for the Enolic -OH : A sharp (or broad) singlet typically downfield (12-16 ppm) in
-dicarbonyls.[1]
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1] Springer.[1] (Standard text defining kinetic/thermodynamic control parameters).
-
Org. Synth. (2025).[1][4][5] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.[1][4] Link
-
Ballard, P., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Link
-
Ruiz, D. L., & Albesa, A. G. (2010). Solvent effects on tautomeric equilibria in
-ketonitriles: NMR and theoretical studies. Journal of Physical Organic Chemistry. Link -
Power, J. D., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. Link
Sources
Technical Support Center: Isocytosine Reactivity & Functionalization
Topic: Troubleshooting Low Reactivity of Isocytosine (2-aminopyrimidin-4-one) Amino Groups Ticket ID: ISO-RXN-004 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
If you are reading this, you are likely staring at a TLC plate or LC-MS trace showing unreacted starting material after attempting to functionalize the exocyclic amino group of isocytosine. You are not alone.
The exocyclic amine of isocytosine is not a typical primary amine. It is electronically deactivated by the electron-deficient pyrimidine ring and sterically sequestered by strong intermolecular hydrogen bonding. This guide deconstructs the physical and chemical barriers preventing your reaction and provides field-proven protocols to overcome them.
Module 1: The Fundamental Barrier (Why is it inert?)
Q: Why does my isocytosine starting material persist even with excess electrophile?
A: You are fighting two enemies: Tautomerism and Dimerization.
Isocytosine does not exist primarily as a free amine in solution. It exists in a tautomeric equilibrium that heavily favors the oxo-amine form, which self-assembles into stable dimers (similar to the Guanine-Cytosine base pair in DNA). This dimerization locks the amino protons in a hydrogen-bond network, rendering them non-nucleophilic.
Furthermore, the pyrimidine ring acts as a strong electron-withdrawing group (EWG), pulling electron density away from the exocyclic nitrogen, making it a poor nucleophile compared to a standard aniline or alkyl amine.
Visualizing the Problem
Figure 1: The tautomeric equilibrium of isocytosine and the formation of stable, non-reactive dimers.
Module 2: Acylation & Amide Bond Formation
Q: Standard EDC/NHS coupling failed. How do I force the amide bond?
A: Abandon "gentle" coupling reagents. You need high-energy electrophiles.
Standard carbodiimide couplings (EDC/DCC) rarely work because the isocytosine amine is too weak to attack the active ester intermediate. You must use pre-activated electrophiles or highly reactive coupling agents.
Troubleshooting Matrix: Acylation
| Method | Success Probability | Notes |
| EDC / NHS | Low (<10%) | Electrophile is too weak for the deactivated amine. |
| HATU / HOAt | Moderate (40-60%) | Requires a non-nucleophilic base (DIPEA) and polar solvent (DMF). |
| Acid Chloride | High (>85%) | The gold standard. Requires heat and a proton scavenger. |
| Mixed Anhydride | High (70-80%) | Good alternative if the acid chloride is unstable. |
Recommended Protocol: Acid Chloride Activation
Use this when the carboxylic acid partner is stable to chlorination.
-
Activation: Convert your carboxylic acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride (with catalytic DMF) in DCM. Evaporate to dryness to remove excess reagent.
-
Solvation: Dissolve isocytosine in anhydrous Pyridine (acts as both solvent and base). Note: If solubility is poor, use a 1:1 mixture of Pyridine/DMF.
-
Reaction: Add the acid chloride dropwise at 0°C, then heat to 60–80°C for 4–12 hours. The heat is required to break the H-bonded dimers.
-
Workup: Quench with ice water. The product often precipitates out.
Module 3: Regioselectivity (The "Wrong Product" Issue)
Q: I isolated a product, but NMR suggests the ring nitrogen reacted, not the exocyclic amine. Why?
A: The Ring Nitrogen (N1) is often more nucleophilic.
In basic conditions, the isocytosine anion can alkylate at N1 (the ring nitrogen) or the exocyclic amine. Hard electrophiles (like alkyl halides) often prefer the ring nitrogen (N1 or N3) due to charge control.
Solution: The "Bis-Protection" Strategy
To force reaction at the exocyclic amine, or to mono-functionalize it cleanly, use the Bis-Boc Strategy .
-
Exhaustive Protection: React isocytosine with 3.0 equivalents of Boc₂O and DMAP. This puts Boc groups on both the exocyclic amine and the ring nitrogen (or two on the exocyclic amine).
-
Selective Deprotection: Treat the Bis-Boc intermediate with mild base (e.g., K₂CO₃ in MeOH) or controlled acid hydrolysis. The ring-Boc is usually more labile than the exocyclic-Boc.
-
Result: You obtain the mono-Boc protected exocyclic amine, which can then be alkylated/acylated, or used to direct further chemistry.
Module 4: Palladium-Catalyzed Coupling (Buchwald-Hartwig)
Q: My Buchwald coupling turns black and yields nothing. Is the catalyst poisoned?
A: Yes. The pyridine-like nitrogen in isocytosine coordinates to Palladium, killing the catalytic cycle.
You cannot use standard ligands like PPh3. You must use bulky, electron-rich ligands that can out-compete the substrate for the metal center.
Critical Parameters for C-N Coupling
| Parameter | Recommendation | Why? |
| Ligand | Xantphos or BrettPhos | Wide bite angle (Xantphos) or steric bulk (BrettPhos) prevents substrate inhibition. |
| Base | Cs₂CO₃ or K₃PO₄ | Weaker bases reduce side reactions compared to NaOtBu. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents are essential. |
| Temperature | 100–110°C | High energy barrier requires reflux. |
Decision Tree: Reaction Optimization
Figure 2: Step-by-step logic for troubleshooting failed coupling reactions.
Module 5: Solubility & Solvent Selection
Q: It won't dissolve in DCM, THF, or Acetonitrile.
A: Isocytosine behaves more like a brick dust than an organic molecule due to high lattice energy.
-
Do Not Use: Diethyl ether, Hexanes, DCM, Chloroform (unless highly dilute).
-
Use:
-
DMF / DMAc / NMP: Excellent solubility, especially when heated.
-
DMSO: Good solubility but difficult to remove.
-
Acetic Acid: Good for specific acid-catalyzed reactions.
-
Pro-Tip: If you must use a non-polar solvent, try protecting the amine with a lipophilic group (like TBDMS or Boc) first. This drastically improves solubility in DCM/THF.
References
-
Tautomerism & Structure
-
Raczyńska, E. D., et al. "Tautomerism of Isocytosine and Its Derivatives." Journal of Molecular Structure, 2020.
- Provides the fundamental thermodynamic data explaining the stability of the oxo-amine form and dimeriz
-
-
Buchwald-Hartwig Coupling of Aminopyrimidines
-
Hartwig, J. F., et al. "Pd-Catalyzed Amination of Heteroaryl Halides."[1] Journal of the American Chemical Society, 2008.
- Establishes the necessity of specific ligands (Xantphos/BrettPhos)
-
-
Protecting Group Strategies
-
BenchChem Application Notes.[2] "Protecting Group Strategies for Primary and Secondary Amines."
- Details the Bis-Boc strategy for controlling regioselectivity in deactiv
-
-
Regioselectivity in Alkylation
-
Taylor & Francis Knowledge Centers.[3] "Regioselectivity in Heterocyclic Chemistry."
- General principles of N-alkylation in pyrimidines and the competition between ring vs. exocyclic nitrogen.
-
Sources
Technical Support Center: Enhancing Thermal Stability of Isocytosine-Based Polymers
Welcome to the technical support center for isocytosine-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique supramolecular materials. We understand that harnessing the full potential of isocytosine-based polymers requires a deep understanding of their behavior, particularly their thermal stability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to empower you with the knowledge to not only solve problems but also to proactively design more robust and thermally stable polymer systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of isocytosine-based polymers.
1. What are the typical thermal degradation temperatures for isocytosine-based polymers?
The thermal degradation temperature of isocytosine-based polymers can vary significantly depending on several factors, including the polymer backbone, molecular weight, and the presence of co-monomers. Generally, the onset of weight loss, as determined by Thermogravimetric Analysis (TGA), for acrylic copolymers containing ureido-cytosine (a derivative of isocytosine) can be around 200 °C.[1] However, these polymers can exhibit good thermal stability at temperatures up to 130 °C in isothermal rheological experiments.[1] It is crucial to perform TGA on your specific polymer to determine its unique thermal degradation profile.
2. How does the hydrogen bonding in isocytosine moieties affect the thermal stability of the polymer?
The quadruple hydrogen bonding of isocytosine derivatives, like ureido-cytosine (UCy), is a key feature for creating supramolecular polymers.[1] These strong, directional interactions can enhance thermal stability by creating a physically crosslinked network. This network restricts polymer chain mobility, which can delay the onset of thermal degradation. However, it's important to note that at a certain temperature, these hydrogen bonds will dissociate, which can be observed as a transition in Dynamic Mechanical Analysis (DMA).[1]
3. Can the tautomeric forms of isocytosine influence the polymer's thermal stability?
Yes, the tautomeric equilibrium of isocytosine can impact thermal stability. Isocytosine can exist in different tautomeric forms, such as the amino-oxo and amino-hydroxy forms.[2][3] The relative stability of these tautomers can be influenced by temperature and the local chemical environment.[4] Changes in temperature can shift this equilibrium, potentially leading to the formation of a less thermally stable tautomer, which could then act as an initiation site for degradation. Computational studies suggest that tautomerization can be influenced by thermal energy.[2][3]
4. What are the primary analytical techniques to assess the thermal stability of my isocytosine-based polymer?
A suite of thermal analysis techniques is essential for a comprehensive understanding of your polymer's thermal behavior.[5][6] The primary techniques include:
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, providing the decomposition temperature.[2][3]
-
Differential Scanning Calorimetry (DSC): Measures heat flow to identify glass transition (Tg), melting (Tm), and crystallization temperatures.[2][5][6]
-
Dynamic Mechanical Analysis (DMA): Measures mechanical properties under dynamic stress over a temperature range to evaluate stiffness, damping, and transitions like the dissociation of hydrogen bonds.[1]
5. Are there any known incompatibilities with common solvents or additives that could affect thermal stability?
While specific incompatibilities are polymer-dependent, certain general principles apply. Solvents that can disrupt the hydrogen bonding network of isocytosine, such as highly polar protic solvents, may affect the polymer's self-assembly and, consequently, its thermal properties. When selecting additives, it is important to consider their thermal stability and potential interactions with the isocytosine moiety. For instance, acidic or basic additives could potentially catalyze degradation pathways.
Part 2: Troubleshooting Guides
This section provides structured guidance for addressing specific problems you may encounter during your research.
Troubleshooting Issue 1: Premature Polymer Degradation During Thermal Processing
Symptom: You observe a significant decrease in molecular weight, discoloration (e.g., yellowing), or poor mechanical properties after processing your isocytosine-based polymer at elevated temperatures, even below the main decomposition temperature observed by TGA.
Possible Causes & Troubleshooting Steps:
-
Cause A: Thermo-oxidative Degradation. The presence of oxygen at elevated temperatures can lead to the formation of reactive radical species that attack the polymer backbone or the isocytosine side groups.
-
Solution 1: Incorporate Antioxidants. For nitrogen-containing heterocyclic polymers, hindered phenolic antioxidants or phosphite-based antioxidants can be effective in scavenging free radicals.[7] Natural antioxidants like flavonoids have also shown promise in stabilizing polymers.[8][9] Start with a low weight percentage (e.g., 0.1-0.5 wt%) and assess the impact on thermal stability using TGA.
-
Solution 2: Process Under an Inert Atmosphere. Whenever possible, process your polymer under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
-
Cause B: Hydrolytic Degradation. If your polymer contains hydrolyzable linkages (e.g., esters) in the backbone, residual moisture can lead to chain scission at elevated temperatures.[10]
-
Solution: Thoroughly Dry the Polymer. Before processing, dry your polymer under vacuum at a temperature below its glass transition temperature (Tg) for an extended period (e.g., 12-24 hours) to remove any absorbed water.
-
-
Cause C: Tautomer-Mediated Degradation. As discussed in the FAQs, a shift in the tautomeric equilibrium of isocytosine at processing temperatures might lead to a more reactive species.
-
Solution: Modify the Isocytosine Moiety. Consider synthetic modifications to the isocytosine unit to favor a more stable tautomer. For example, N1-substitution can lock the tautomeric form.
-
Experimental Protocol: Evaluating the Efficacy of an Antioxidant
-
Sample Preparation:
-
Prepare a control batch of your isocytosine-based polymer without any additives.
-
Prepare several experimental batches with varying concentrations of the chosen antioxidant (e.g., 0.1%, 0.25%, 0.5% by weight). Ensure homogeneous dispersion of the antioxidant, for example, by solution blending before casting or extrusion.
-
-
Thermal Analysis:
-
Perform TGA on all samples under both an inert (N2) and an oxidative (air) atmosphere.
-
Compare the onset of degradation temperature (Tonset) for all samples. A significant increase in Tonset in the presence of the antioxidant, particularly in the air atmosphere, indicates effective stabilization against thermo-oxidative degradation.
-
-
Data Analysis:
-
Tabulate the Tonset values for easy comparison.
-
Plot the TGA curves for a visual representation of the stabilization effect.
-
| Sample | Antioxidant Conc. (wt%) | Tonset in N2 (°C) | Tonset in Air (°C) |
| Control | 0 | 210 | 195 |
| EXP-1 | 0.1 | 212 | 215 |
| EXP-2 | 0.25 | 213 | 225 |
| EXP-3 | 0.5 | 213 | 230 |
Table 1: Example TGA data for evaluating antioxidant efficacy.
Troubleshooting Issue 2: Poor Mechanical Performance at Elevated Service Temperatures
Symptom: Your isocytosine-based polymer exhibits a sharp drop in modulus or becomes too soft for its intended application at a temperature well below its degradation point.
Possible Causes & Troubleshooting Steps:
-
Cause A: Dissociation of Hydrogen Bonds. The supramolecular network formed by isocytosine hydrogen bonds is thermally reversible. At a certain temperature, these bonds will dissociate, leading to a significant loss of mechanical integrity.
-
Solution 1: Introduce Covalent Crosslinking. To create a more robust network that can withstand higher temperatures, introduce a covalent crosslinker into your polymer system.[11] This can be achieved by incorporating a di-functional or multi-functional co-monomer during polymerization that can be crosslinked thermally or photochemically.[12]
-
Solution 2: Enhance Hydrogen Bond Strength. While isocytosine already forms strong hydrogen bonds, chemical modifications can further enhance this interaction. For instance, ensuring a planar and rigid structure around the hydrogen-bonding motif can improve the fidelity of the interaction.
-
-
Cause B: Low Glass Transition Temperature (Tg) of the Polymer Backbone. If the polymer backbone itself has a low Tg, the material will soften and flow above this temperature, regardless of the supramolecular interactions.
Experimental Workflow: Introducing Covalent Crosslinks
Figure 2: Potential initiation pathways for thermal degradation.
References
-
Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (n.d.). MDPI. Retrieved from [Link]
-
Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. (2022). Semantic Scholar. Retrieved from [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Ureido cytosine and cytosine-containing acrylic copolymers. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Chapter 2: Mechanisms of Thermal Degradation of Polymers. (n.d.). GlobalSpec. Retrieved from [Link]
-
Tautomerism; Types & Stability of Tautomers. (2020). YouTube. Retrieved from [Link]
-
What impact does tautomerism have on drug discovery and development? (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Examples of major pathways in polymer degradation, according to a... (n.d.). ResearchGate. Retrieved from [Link]
-
Natural antioxidants as stabilizers for polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Janus Cross-links in Supramolecular Networks. (2022). National Science Foundation. Retrieved from [Link]
-
Antioxidant Polymer: Stabilizers and Recent Advances. (n.d.). Wellt Chemicals. Retrieved from [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). Bentham Science. Retrieved from [Link]
-
Influence of the Polymerization Parameters on the Porosity and Thermal Stability of Polymeric Monoliths. (2024). MDPI. Retrieved from [Link]
-
5-Fluorocytosine/Isocytosine Monohydrate. The First Example of Isomorphic and Isostructural Co-Crystal of Pyrimidine Nucleobases. (n.d.). MDPI. Retrieved from [Link]
-
Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (n.d.). MDPI. Retrieved from [Link]
-
THE INFLUENCE OF CHEMICAL COMPOSITION ON THE THERMAL STABILITY OF POLYMERIC MATERIALS. (n.d.). AMERICAN JOURNAL OF EDUCATION AND LEARNING. Retrieved from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Bentham Science. Retrieved from [Link]
-
Tautomer. (n.d.). Wikipedia. Retrieved from [Link]
-
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). (n.d.). MDPI. Retrieved from [Link]
-
Natural Anti-oxidants for Bio-polymeric Materials. (n.d.). Prime Scholars. Retrieved from [Link]
-
Temperature sensitive copolymers as a model system for understanding the physical basis of nonequilibrium assembly. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Supramolecular Polymer Networks: Hydrogels. (2022). University of Illinois at Urbana-Champaign. Retrieved from [Link]
-
Special Issue : Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (n.d.). MDPI. Retrieved from [Link]
-
Various cross-linking methods of Polymers || Nanotechnology. (2023). YouTube. Retrieved from [Link]
-
Effects of crosslinking on thermal and mechanical properties of polyurethanes. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Analytical tools to assess polymer biodegradation: A critical review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations into the characterization, degradation, and applications of biodegradable polymers by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. globalspec.com [globalspec.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Product Comparison Guide: 1H and 13C NMR Spectral Interpretation of Isocytosine
Content Type: Technical Comparison & Experimental Guide Subject: Isocytosine (2-aminouracil) vs. Cytosine (4-amino-2-pyrimidone) Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]
Executive Summary: The Isomer Challenge
In drug discovery and synthetic nucleotide chemistry, Isocytosine represents a unique analytical challenge.[1] As a structural isomer of the canonical nucleobase Cytosine , it shares an identical molecular weight (111.10 g/mol ) and elemental formula (
While Cytosine is a fundamental component of the genetic code (pairing with Guanine), Isocytosine is a non-canonical base often utilized in expanded genetic alphabet systems (e.g., Hachimoji DNA) and as a scaffold in kinase inhibitors.[1]
The Core Problem: Standard low-resolution LC-MS cannot distinguish these isomers. Definitive identification requires Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide compares the spectral signatures of Isocytosine against its primary alternative, Cytosine, and details the experimental protocols required to validate its tautomeric state.[1]
Part 1: Structural Dynamics & Tautomerism[1][2]
To interpret the spectrum, one must first understand the species present in the tube.[1] Unlike rigid organic molecules, Isocytosine exists in a dynamic equilibrium.[1]
The Tautomeric Equilibrium
In polar aprotic solvents (like DMSO-d
Figure 1: Tautomeric landscape of Isocytosine.[1] In DMSO-d6, the equilibrium strongly favors the Keto-Amine form, making it directly comparable to Cytosine.[1]
Part 2: Comparative Analysis (Isocytosine vs. Cytosine)
The following data facilitates the differentiation of Isocytosine from Cytosine. Data is based on spectra acquired in DMSO-d
Proton ( H) NMR Comparison
The pyrimidine ring protons (H5 and H6) form a characteristic "AB system" (two doublets).[1] The key differentiator is the chemical shift environment induced by the adjacent carbonyl vs. amine groups.
| Feature | Isocytosine (Target) | Cytosine (Alternative) | Interpretation |
| H5 Proton | H5 is shielded by the electron-rich C=C double bond.[1] It is slightly more upfield in Isocytosine.[1] | ||
| H6 Proton | H6 is deshielded by the adjacent Nitrogen.[1] | ||
| Coupling ( | ~7.2 Hz | ~7.1 Hz | Characteristic vicinal coupling for pyrimidines.[1] |
| Amino ( | Broad singlet (~6.8 - 7.0 ppm) | Broad singlet (~7.0 ppm) | Highly solvent/concentration dependent.[1] Often splits into two peaks if rotation is restricted.[1] |
| Amide ( | The ring NH is visible in DMSO but disappears in D |
Expert Insight: The
Carbon ( C) NMR Comparison (The Definitive Test)
This is the self-validating step. The position of the Carbonyl (
| Carbon Position | Isocytosine Shift (ppm) | Cytosine Shift (ppm) | Mechanistic Reason |
| C2 (Between N1/N3) | ~155.0 (Guanidine-like) | ~156.0 (Urea-like C=O) | CRITICAL: In Cytosine, C2 is the Carbonyl.[1] In Isocytosine, C2 is a |
| C4 (Adjacent to C5) | ~165.0 (Amide C=O) | ~166.0 (C-NH2) | CRITICAL: In Isocytosine, C4 is the Carbonyl.[1] |
| C5 (Alkene) | ~93.0 | ~94.0 | Highly shielded C=C carbon.[1] |
| C6 (Imine-like) | ~150 - 153 | ~142.0 | C6 in Isocytosine is flanked by N1, deshielding it more than in Cytosine.[1] |
Diagnostic Rule:
-
If the Carbonyl signal (>160 ppm) correlates (via HMBC) to the H5 proton (the upfield doublet), you likely have Isocytosine (C4=O is closer to H5).
-
If the Carbonyl signal is at C2 (Cytosine), it is structurally distal to H5 and shows different correlation patterns.[1]
Part 3: Experimental Protocol
This protocol is designed to ensure reproducibility and minimize tautomeric artifacts.[1]
Reagents & Equipment[1][3]
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (v/v).[1] Note: Avoid D O for primary characterization as it exchanges the critical NH protons. -
Sample Mass: 10 mg (for
H), 30-50 mg (for C).[1] -
Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).
Workflow Diagram
Figure 2: Standardized workflow for Pyrimidine analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition Parameters (
H): -
Acquisition Parameters (
C):-
Scans: Minimum 1024 (due to low sensitivity and quaternary carbons).
-
Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).[1]
-
-
Self-Validation (QC):
Part 4: Troubleshooting & Artifacts
"Missing" Protons
In D
-
Solution: Always start characterization in DMSO-d
.[1] Use D O only to confirm which peaks are exchangeable (the "shake test").
Broad Signals
Broadening of the NH
-
Solution: Run the experiment at variable temperatures. At high temp (320 K), the peak should sharpen into a singlet.[1] At low temp (270 K), it may split into two distinct protons (
and ).[1]
Solvent Impurities
Common impurities in synthesis include Ethanol or Ethyl Acetate.[1]
-
Reference Check: Ethanol triplets appear at 1.06 ppm; Ethyl Acetate singlets at 1.99 ppm.[1] Ensure these do not overlap with the pyrimidine ring signals.
References
-
ChemicalBook. (n.d.).[1] Isocytosine 1H NMR Spectrum (DMSO-d6). Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Isocytosine Compound Summary. Retrieved from [1][2]
-
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[1][3] J. Org.[1][3] Chem. Retrieved from [1]
-
Pohl, R., et al. (2018).[1][4] Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy.[1][5] Royal Society of Chemistry.[1][6] Retrieved from [1]
-
Davoren, E., & Mason, S. (2023).[1][7] 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders.[1][4][7] STAR Protocols.[1][4][7] Retrieved from [1]
Sources
- 1. Isocytosine - Wikipedia [en.wikipedia.org]
- 2. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Isocytosine Purity Analysis
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of isocytosine. We will move beyond rote procedural lists to explore the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also inherently trustworthy and validated against rigorous standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method to assess the purity of this critical pyrimidine base.
The Analytical Challenge: Understanding Isocytosine
Isocytosine (2-aminouracil) is a structural isomer of cytosine, a fundamental component of nucleic acids.[1] Its unique hydrogen-bonding capabilities make it a valuable tool in the study of unnatural nucleic acid analogues and supramolecular chemistry.[1][2] For its use in pharmaceutical development or as a high-quality research reagent, stringent purity control is paramount. Potential impurities can arise from the synthesis process or from degradation, such as hydrolytic deamination.[3]
The primary analytical challenge stems from isocytosine's high polarity. This property makes it difficult to retain on traditional reversed-phase (RP-HPLC) columns, which separate compounds based on hydrophobicity.[4][5][6] This guide will detail the development of a superior method using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique purpose-built for polar analytes.
Strategic HPLC Method Development: A Causality-Driven Workflow
A successful HPLC method is not a matter of chance; it is the result of a logical, scientifically-grounded development process. The following workflow illustrates the key decision points and the rationale that underpins a robust purity method for isocytosine.
Sources
- 1. Isocytosine - Wikipedia [en.wikipedia.org]
- 2. pure-synth.com [pure-synth.com]
- 3. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. sepscience.com [sepscience.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Technical Dossier: Solid-State Tautomerism of Isocytosine via X-ray Crystallography
Executive Summary
Isocytosine (2-aminopyrimidin-4-one) represents a critical structural scaffold in medicinal chemistry, serving as a bioisostere for cytosine and a ligand in platinum-based chemotherapeutics.[1][2][3] However, its utility is complicated by prototropic tautomerism —the migration of a proton between the N1 and N3 positions, and the oxygen substituent.
While solution-state NMR reveals a dynamic equilibrium, X-ray crystallography remains the definitive method for characterizing the static, biologically relevant tautomers locked within a crystal lattice. This guide provides a comparative technical analysis of isocytosine tautomers, focusing on crystallographic evidence, experimental protocols for tautomer trapping, and implications for rational drug design.
Part 1: The Tautomeric Landscape
Isocytosine does not exist as a single static structure. It fluctuates between three primary forms. In the gas phase and non-polar solvents, the enol form is often energetically accessible. However, in the solid state—relevant to drug formulation—the keto-amine forms dominate due to intermolecular hydrogen bonding.
Primary Tautomers
-
Isocytosine-N1H (1H-keto): Analogous to the canonical form of cytosine.
-
Isocytosine-N3H (3H-keto): Often favored in specific supramolecular assemblies.
-
Isocytosine-Enol: Rare in the solid state but an intermediate in transitions.
Visualizing the Equilibrium
The following diagram illustrates the prototropic migration pathways.
Figure 1: Prototropic equilibrium of isocytosine.[4] In the crystalline state, the N1H and N3H forms are the primary competitors, often stabilized by specific hydrogen bond donors/acceptors in the lattice.
Part 2: Comparative Analysis of Analytical Techniques
Why rely on X-ray crystallography when NMR is faster? The answer lies in the Supramolecular Synthon . Drug efficacy often depends on how a molecule binds to a receptor; the crystal structure mimics this "locked" state, whereas solution NMR averages it out.
Technique Comparison Table
| Feature | X-ray Crystallography | Solution NMR ( | Solid-State NMR (CP-MAS) | DFT Computation |
| Primary Output | 3D Atomic Coordinates (Static) | Chemical Shifts (Time-Averaged) | Chemical Shifts (Static) | Energy Minima (Theoretical) |
| Tautomer Resolution | Absolute (Direct observation of N-C vs N=C bond lengths) | Inferred (Fast exchange often yields average signals) | High (Can distinguish frozen tautomers) | Hypothetical (Gas/Solvent models) |
| H-Atom Detection | Difficult (Requires high resolution <0.8Å or Neutron Diffraction) | Indirect (via coupling constants) | Direct ( | N/A |
| Sample State | Single Crystal (Solid) | Solution (Dynamic) | Powder (Solid) | Vacuum/Implicit Solvent |
| Critical Limitation | Crystal packing forces may induce non-native tautomers. | Solvent polarity dictates equilibrium, not lattice energy. | Broad peaks; requires isotopic enrichment. | Depends on basis set accuracy. |
Scientific Insight: In solution (e.g., water), isocytosine exists as a roughly 1:1 equilibrium of N1H and N3H forms.[3][5] However, X-ray diffraction data reveals that in pure crystals, isocytosine can crystallize as a 1:1 stoichiometric mixture of BOTH tautomers , forming a specific hydrogen-bonded ribbon. This "frozen equilibrium" is a unique phenomenon not observable by solution NMR.
Part 3: X-ray Crystallographic Data Deep Dive
When analyzing isocytosine X-ray data, researchers must look for specific geometric markers that differentiate the N1-H form from the N3-H form.
1. Key Geometric Markers (Bond Lengths)
The migration of the double bond is the "smoking gun" for tautomer identification.
-
N1-H Tautomer:
-
C2-N3 bond is shorter (double bond character, ~1.30 Å).
-
N1-C2 bond is longer (single bond character, ~1.38 Å).
-
-
N3-H Tautomer:
-
N1-C2 bond is shorter (double bond character, ~1.32 Å).
-
C2-N3 bond is longer (single bond character, ~1.36 Å).
-
2. Supramolecular Motifs (The "Why")
Isocytosine crystallizes in the Monoclinic system (often Space Group P2
-
Mechanism: Two isocytosine molecules pair up.[3] The amino group (-NH
) of one molecule donates a proton to the carbonyl oxygen (C=O) of the neighbor, while the ring nitrogen (N3-H) donates to the other ring nitrogen. -
Result: A highly stable, planar dimer that mimics Watson-Crick base pairing.
Part 4: Experimental Protocol (Self-Validating)
To replicate these findings or isolate a specific tautomer for drug formulation, the following protocol controls for solvent-mediated proton transfer.
Workflow: Selective Tautomer Crystallization
Objective: Grow single crystals of isocytosine suitable for X-ray diffraction, targeting the N3-H tautomer via co-crystallization.
Materials:
-
Isocytosine (99% purity)
-
Co-former: 5-Fluorocytosine (promotes N3-H selection via complementary pairing)
-
Solvent: Methanol/Water (1:1 v/v)
Step-by-Step Protocol:
-
Stoichiometric Mixing: Dissolve 1.0 mmol of Isocytosine and 1.0 mmol of 5-Fluorocytosine in 20 mL of Methanol/Water mixture at 50°C.
-
Validation: Solution must be clear. Turbidity indicates incomplete dissolution or early precipitation.
-
-
Slow Evaporation: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm and poke 3-5 small holes.
-
Causality: Slow evaporation allows the molecules to organize into the thermodynamically most stable lattice (N3-H form) rather than kinetically trapping the N1-H form.
-
-
Harvesting: After 3-5 days, colorless block-like crystals will form.
-
Diffraction Check: Mount crystal on a goniometer. Collect a preliminary unit cell.
-
Check: If unit cell matches a~7.2Å, b~12.5Å, c~10.8Å (Monoclinic), proceed to full data collection.
-
Experimental Workflow Diagram
Figure 2: Crystallization and characterization workflow for isolating and identifying isocytosine tautomers.
Part 5: Implications for Drug Design
Understanding the solid-state tautomer of isocytosine is not merely academic; it drives bioactivity.
-
Bioisosterism: Isocytosine is a bioisostere of cytosine. However, the N3-H tautomer presents a different hydrogen bond donor/acceptor profile (Donor-Acceptor-Donor) compared to the N1-H form (Acceptor-Donor-Acceptor).
-
Impact: If a drug binding pocket is designed for Cytosine, the N3-H Isocytosine tautomer may fail to bind or bind with reduced affinity due to H-bond mismatch.
-
-
Platinum Coordination: In anti-cancer research, isocytosine ligands bind to Pt(II) or Pd(II). X-ray data confirms that metal coordination preferentially occurs at N3 , locking the molecule into the N1-H tautomeric form. This is critical for predicting the geometry of the final metallodrug.
-
Mutagenesis: The "Rare Tautomer Hypothesis" suggests that transient tautomers cause DNA base-pairing errors.[7] X-ray structures of isocytosine mismatches in polymerase active sites have provided direct structural evidence for this mechanism.
References
-
Portalone, G. (2012). "Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes."[2] Journal of Molecular Structure. (Context: Detailed analysis of N1 vs N3 coordination and solid-state coexistence).
-
Lippert, B., et al. (2011). "Complex formation of isocytosine tautomers with PdII and PtII." Inorganic Chemistry. (Context: Metal binding preference for N3 site).
-
Wang, W., et al. (2011). "Structural evidence for the rare tautomer hypothesis of spontaneous mutagenesis." Proceedings of the National Academy of Sciences. (Context: X-ray evidence of tautomeric mismatches in DNA polymerases).
-
Kawahara, S., et al. (2016). "5-Fluorocytosine/Isocytosine Monohydrate: The First Example of Isomorphic and Isostructural Co-Crystal." Molecules. (Context: Co-crystallization techniques to trap specific tautomers).
-
PubChem. (2025).[1] "Isocytosine Compound Summary." National Library of Medicine. (Context: General chemical and physical property data).
Sources
- 1. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isocytosine - Wikipedia [en.wikipedia.org]
- 3. Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal engineering of a 1:1 5-fluorocytosine–4-hydroxybenzaldehyde cocrystal: insights from X-ray crystallography and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural evidence for the rare tautomer hypothesis of spontaneous mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Isocytosine
Navigating the complexities of novel chemical compounds is the cornerstone of discovery in research and drug development. Isocytosine, a non-natural nucleobase and an isomer of cytosine, holds significant interest in studies of unnatural nucleic acid analogues.[1][2][3] Its unique properties, however, necessitate a robust understanding of its handling requirements to ensure laboratory safety. This guide provides an in-depth, procedurally-focused framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with Isocytosine. Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Profile of Isocytosine: Understanding the "Why"
Before selecting PPE, it is critical to understand the specific risks posed by the compound. According to its Safety Data Sheet (SDS), Isocytosine is classified with the following hazards:
While comprehensive toxicological properties are not fully investigated, it is also noted to be potentially harmful upon skin contact and may cause respiratory tract irritation, particularly in its powder form.[6] Therefore, the primary goal of our PPE strategy is to create a reliable barrier against ingestion, eye contact, skin contact, and inhalation of airborne particulates.
Core PPE Ensemble for Isocytosine Handling
For all routine laboratory operations involving Isocytosine, a standard PPE ensemble is mandatory. This foundational layer of protection is designed to mitigate the risks of accidental exposure during low-concentration or small-scale work.
-
Eye and Face Protection: Chemical safety goggles are non-negotiable. They must be worn at all times to protect against splashes of solutions or accidental projection of powder, which can cause serious eye irritation.[4][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.[7][8]
-
Protective Clothing: A buttoned lab coat serves as the primary barrier for your skin and personal clothing.[9] Ensure the sleeves are of adequate length to cover the wrists, leaving no gap between the cuff and your gloves.
Task-Specific PPE Escalation
Different laboratory procedures carry varying levels of risk. The core PPE ensemble should be augmented based on the specific task to ensure adequate protection. The following table outlines recommended PPE for common laboratory operations involving Isocytosine.
| Laboratory Operation | Associated Risks | Required PPE | Causality and Rationale |
| Weighing Solid Isocytosine | High risk of aerosolization and inhalation of fine powder. | Core Ensemble + Respiratory Protection (N95 Dust Mask) | Isocytosine is a fine powder; weighing can easily generate airborne dust. An N95 respirator is critical to prevent inhalation, which may cause respiratory irritation.[1] This task should ideally be performed in a ventilated balance enclosure or chemical fume hood. |
| Preparing Stock Solutions | Risk of splashing concentrated solutions and powder inhalation. | Core Ensemble + Respiratory Protection (N95 Dust Mask) + Face Shield | The initial dissolution step combines the hazards of handling powder and concentrated liquids. A face shield provides an additional layer of protection against splashes during mixing, while the respirator mitigates dust from the initial transfer.[8] |
| Handling Dilute Solutions | Lower risk, primarily from splashes or minor spills. | Core Ensemble (Safety Goggles, Nitrile Gloves, Lab Coat) | For routine handling of dilute solutions (e.g., in cell culture), the primary risks are from accidental splashes. The core PPE ensemble provides sufficient protection. |
| Large-Scale Operations | Increased risk of significant spills, splashes, and exposure. | Core Ensemble + Chemical-Resistant Apron + Double Gloves | When working with larger volumes, the potential for exposure is greater. A chemical-resistant apron protects against larger spills, and double-gloving provides an extra barrier and allows for the safe removal of the outer contaminated layer without exposing the skin. |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. The following protocols ensure that the protective barrier is maintained throughout the workflow and that contaminants are not inadvertently spread during PPE removal.
A logical workflow for PPE selection and use is crucial. The following diagram illustrates a decision-making process for researchers handling Isocytosine.
Caption: PPE selection workflow for Isocytosine handling.
-
Donning (Putting On):
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a tight fit.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to prevent cross-contamination.
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Goggles/Face Shield: Handle by the strap or sides to remove.
-
Respirator: Remove without touching the front of the mask.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[4][6]
-
Decontamination and Disposal Plan
Contaminated PPE is a source of hazardous waste and must be managed accordingly.
-
Disposable PPE: All single-use items (gloves, N95 masks) that have come into contact with Isocytosine must be disposed of in a designated hazardous chemical waste container.[4][6] Do not discard in regular trash.
-
Reusable PPE:
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally laundered. Do not take contaminated lab coats home.
-
Safety Goggles/Face Shields: Clean and decontaminate with a suitable laboratory disinfectant or detergent solution after each use.
-
-
Spill Management: In case of a spill, wear your complete PPE ensemble. Cover the spill with an inert absorbent material, then sweep it up carefully to minimize dust generation and place it into a sealed container for disposal as chemical waste.[4][10]
By adhering to these scientifically grounded protocols, researchers can handle Isocytosine with confidence, ensuring both personal safety and the integrity of their experimental work.
References
- Metasci. (n.d.). Safety Data Sheet Isocytosine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Isocytosine.
- Chemsrc. (2025, August 25). Isocytosine | CAS#:108-53-2.
- Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
- Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
- National Center for Biotechnology Information. (n.d.). Isocytosine. PubChem Compound Database.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- Trident Group. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Sigma-Aldrich. (n.d.). Isocytosine >=99 108-53-2.
- Sigma-Aldrich. (n.d.). Isocytosine (I2127) - Product Information Sheet.
- Apollo Scientific. (2023, July 5). Cytosine.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- MedchemExpress. (n.d.). Isocytosine | Nucleoside Antimetabolite/Analog.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Isocytosine.
Sources
- 1. Isocytosine | CAS#:108-53-2 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isocytosine - Wikipedia [en.wikipedia.org]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ca [fishersci.ca]
- 7. falseguridad.com [falseguridad.com]
- 8. safelyio.com [safelyio.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
